DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE
Description
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Properties
IUPAC Name |
dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO6/c1-14-7(12)3-5(10)6(11)4(9-3)8(13)15-2/h9-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPBGHYMHYWRHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(N1)C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369463 | |
| Record name | Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632-19-5 | |
| Record name | Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Pyrrole Dicarboxylic Acid Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the available physicochemical data for 3,4-dihydroxypyrrole-2,5-dicarboxylic acid, the parent compound of dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate. Due to a lack of specific experimental data in the public domain for the dimethyl ester derivative, this document also outlines general synthetic strategies for related pyrrole compounds to provide a foundational understanding for researchers.
Physicochemical Properties
A comprehensive literature search did not yield experimental physicochemical data for this compound. However, computed data for the parent compound, 3,4-dihydroxypyrrole-2,5-dicarboxylic acid, is available and summarized in the table below. This information can serve as a preliminary reference for understanding the core chemical characteristics of this class of compounds.
| Property | Value | Source |
| Molecular Formula | C6H5NO6 | PubChem[1] |
| Molecular Weight | 187.11 g/mol | PubChem[1] |
| IUPAC Name | 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylic acid | PubChem[1] |
Note: The data presented above is computationally derived and has not been experimentally validated.
Synthesis and Experimental Protocols
While a specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature, several general methods for the synthesis of substituted pyrrole dicarboxylates have been described. These methods can provide a strategic framework for the potential synthesis of the target compound.
One common approach involves the Paal-Knorr synthesis, which utilizes a 1,4-dicarbonyl compound as a precursor for the formation of the pyrrole ring, followed by dehydrative condensation with a substituted amine.[2] Another versatile method is the Knorr pyrrole synthesis, which has been successfully used to produce diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate from ethyl acetoacetate and sodium nitrite.[3]
Furthermore, N-substituted pyrrole-2,5-dicarboxylic acids have been synthesized from D-galactaric acid, indicating that carbohydrate-based starting materials can be employed for the construction of the pyrrole ring.[4] The synthesis of various polysubstituted pyrroles can also be achieved through copper-catalyzed reactions of ethynyl methylene cyclic carbamates with commercially available amines.[5]
A generalized workflow for the synthesis of a pyrrole derivative is illustrated in the following diagram:
Caption: A generalized workflow for the synthesis of substituted pyrroles.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature that describes the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of pyrrole derivatives has been shown to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6][7][8] The investigation of the biological profile of this compound could be a promising area for future research.
A logical diagram illustrating a hypothetical drug discovery and development process for a novel pyrrole compound is presented below.
Caption: A simplified workflow for drug discovery and development.
References
- 1. 3,4-Dihydroxypyrrole-2,5-dicarboxylic acid | C6H5NO6 | CID 4151160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents [scielo.org.mx]
An In-depth Technical Guide to the Starting Materials for the Synthesis of Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate
This technical guide provides a comprehensive overview of the key starting materials and synthetic pathways for the preparation of dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate, a functionalized pyrrole derivative of interest to researchers and professionals in drug development and organic synthesis. The synthesis of polysubstituted pyrroles is a significant area of research due to the prevalence of the pyrrole motif in biologically active molecules.[1]
Primary Synthetic Route: Paal-Knorr Condensation
The most pertinent and well-documented approach for synthesizing the pyrrole-2,5-dicarboxylate core involves a Paal-Knorr type condensation. This method utilizes a 1,4-dicarbonyl compound, or a functional equivalent, and an amine. For the synthesis of this compound, a key precursor is dimethyl (2Z,4Z)-2,5-dihydroxyhexa-2,4-dienoate.[2]
Logical Flow of the Primary Synthetic Pathway
Caption: Synthetic pathway from D-galactaric acid to the target compound.
Starting Materials and Key Intermediates
The synthesis initiates from the readily available and renewable starting material, D-galactaric acid. The key steps involve the formation of a crucial 1,4-dicarbonyl precursor, dimethyl (2Z,4Z)-2,5-dihydroxyhexa-2,4-dienoate, which then undergoes cyclization with an ammonia source.[2]
| Compound | Role | Starting Material / Intermediate | Key Properties |
| D-Galactaric Acid | Primary Starting Material | Starting Material | Renewable, commercially available |
| Dimethyl 2,3,4,5-tetra-O-acetylgalactarate | Intermediate | Intermediate | Acetylated and esterified form of D-galactaric acid |
| Dimethyl (2Z,4Z)-2,5-dihydroxyhexa-2,4-dienoate | Key Precursor | Intermediate | 1,4-dicarbonyl equivalent for Paal-Knorr reaction |
| Ammonia Source (e.g., Ammonium Acetate) | Reagent | Starting Material | Provides the nitrogen atom for the pyrrole ring |
Experimental Protocols
The following experimental protocols are adapted from the synthesis of structurally related N-substituted pyrrole-2,5-dicarboxylates.[2]
Step 1: Synthesis of Dimethyl 2,3,4,5-tetra-O-acetylgalactarate
-
Reaction: D-galactaric acid is first esterified and then acetylated.
-
Procedure:
-
Suspend D-galactaric acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture. The formation of the dimethyl ester can be achieved with excellent yields (e.g., 98%).[2]
-
To the resulting dimethyl galactarate, add acetic anhydride and a catalytic amount of sulfuric acid. Heat the mixture to produce dimethyl 2,3,4,5-tetra-O-acetylgalactarate. This step also proceeds with high yield (e.g., 91%).[2]
-
Step 2: Synthesis of Dimethyl (2Z,4Z)-2,5-dihydroxyhexa-2,4-dienoate
-
Reaction: A double elimination reaction followed by deacetylation.
-
Procedure:
-
Dissolve dimethyl 2,3,4,5-tetra-O-acetylgalactarate in a suitable solvent like chloroform.
-
Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and heat the reaction mixture to induce the elimination of two equivalents of acetic acid.
-
The resulting intermediate is then deacetylated under acidic conditions. A published procedure utilizes a catalytic amount of acetyl chloride in anhydrous methanol under a nitrogen atmosphere to yield dimethyl (2Z,4Z)-2,5-dihydroxyhexa-2,4-dienoate.[2]
-
Step 3: Synthesis of this compound
-
Reaction: Paal-Knorr condensation of dimethyl (2Z,4Z)-2,5-dihydroxyhexa-2,4-dienoate with a source of ammonia.
-
Procedure:
-
Dissolve dimethyl (2Z,4Z)-2,5-dihydroxyhexa-2,4-dienoate in a suitable solvent such as methanol or glacial acetic acid.
-
Add a source of ammonia, for instance, ammonium acetate.
-
Heat the reaction mixture to facilitate the cyclization and dehydration, leading to the formation of the pyrrole ring. The reaction can be catalyzed by a Brønsted acid like saccharin when conducted in methanol.[2]
-
After the reaction is complete, the product can be isolated and purified using standard techniques such as extraction and crystallization or column chromatography.
-
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of the precursor, dimethyl (2Z,4Z)-2,5-dihydroxyhexa-2,4-dienoate, as described in a related synthesis.[2]
| Reaction Step | Product | Yield (%) |
| Esterification of D-galactaric acid | Dimethyl galactarate | 98 |
| Acetylation of Dimethyl galactarate | Dimethyl 2,3,4,5-tetra-O-acetylgalactarate | 91 |
| Elimination from Acetylated Intermediate | Dimethyl (2Z,4Z)-2,3,4,5-tetraacetoxyhexa-2,4-dienedioate | 50 |
| Deacetylation | Dimethyl (2Z,4Z)-2,5-dihydroxyhexa-2,4-dienoate | 77 |
| Paal-Knorr Condensation (with aniline) | Dimethyl N-phenylpyrrole-2,5-dicarboxylate | 77 |
Note: The yield for the final Paal-Knorr condensation to form the title NH-pyrrole may vary depending on the specific ammonia source and reaction conditions used.
Alternative Approaches and Considerations
While the Paal-Knorr synthesis starting from D-galactaric acid is a well-defined pathway, other general methods for pyrrole synthesis could potentially be adapted. These include multicomponent reactions involving vicinal tricarbonyl compounds, enamines, and nucleophiles, or cycloaddition reactions.[3][4] However, for the specific substitution pattern of this compound, the synthesis via the dihydroxymuconate intermediate remains the most direct and substantiated approach based on available literature. The choice of starting materials is often dictated by their commercial availability and the overall efficiency of the synthetic route.[5][6]
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advancements in Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
IUPAC Name: Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate Molecular Formula: C₈H₉NO₆ Molecular Weight: 215.16 g/mol CAS Number: 1632-19-5
Physical Properties:
-
Melting Point: 209-212°C[1]
Predicted and Comparative Spectroscopic Data
The following tables summarize the anticipated and comparative spectroscopic data for Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate. The predicted values are inferred from the known spectral data of closely related pyrrole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 10.0 | br s | 1H | N-H |
| ~5.0 - 6.0 | br s | 2H | O-H |
| ~3.8 | s | 6H | 2 x O-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~160 - 165 | C=O (ester) |
| ~135 - 140 | C3/C4 (C-OH) |
| ~115 - 120 | C2/C5 |
| ~52 | O-CH₃ |
Comparative NMR Data: For Diethyl pyrrole-2,5-dicarboxylate, the following has been reported: ¹H-NMR (400 MHz, CDCl₃): 9.96 (1H, br, NH), 6.87 (2H, d, J 2.4), 4.36 (4H, q, J 7.2), 1.38 (6H, t, J 7.2); ¹³C-NMR (100 MHz, CDCl₃): 160.4 (C=O), 126.2 (C), 115.4 (CH), 61.0 (CH₂), 14.3 (CH₃)[2]. This data for a similar, non-hydroxylated pyrrole diester can serve as a useful reference.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | O-H stretch |
| ~3300 | Medium | N-H stretch |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
Comparative IR Data: Diethyl pyrrole-2,5-dicarboxylate exhibits IR (Nujol) peaks at 3273, 1726, 1557, and 1261 cm⁻¹[2]. The presence of hydroxyl groups in the target molecule would be expected to introduce a strong, broad O-H stretching band.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 215 | [M]⁺ (Molecular Ion) |
| 184 | [M - OCH₃]⁺ |
| 156 | [M - COOCH₃]⁺ |
Comparative MS Data: For Diethyl pyrrole-2,5-dicarboxylate, a high-resolution mass spectrometry (ESI) calculated value for C₁₀H₁₄NO₄ (M+H) is 212.0923, with a found value of 212.0917[2].
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the hydroxyl protons are of interest) in a 5 mm NMR tube.
-
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard proton experiment.
-
Parameters:
-
Spectral Width: Appropriate for the expected chemical shift range.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
-
¹³C NMR Data Acquisition:
-
Experiment: Proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Integrate signals for proton ratios and determine coupling constants.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans for a good quality spectrum.
-
-
Data Analysis: Identify and assign characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Ionization Method: Electrospray Ionization (ESI) is suitable for this polar molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.
-
Mode: Both positive and negative ion modes should be tested to determine the best ionization.
-
-
Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Paal-Knorr Synthesis of Substituted Pyrroles
The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, stands as a cornerstone reaction in heterocyclic chemistry for the synthesis of substituted furans, thiophenes, and most notably, pyrroles.[1] This guide provides a comprehensive technical overview of the Paal-Knorr method for producing substituted pyrroles, a class of compounds that form the structural core of numerous natural products and pharmaceuticals.[1][2] Its enduring utility in both academic research and industrial drug development stems from its operational simplicity and the high value of its products.[3][4]
The pyrrole ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and its ability to engage in hydrogen bonding, which is crucial for molecular recognition at biological targets.[5][6] Molecules incorporating this five-membered nitrogen heterocycle have shown a vast range of therapeutic activities, including anti-inflammatory, anticancer, cholesterol-lowering, and antibacterial effects.[6][7][8][9] This guide will delve into the reaction mechanism, provide detailed experimental protocols, present quantitative data, and illustrate the synthesis's critical role in the development of modern therapeutics.
Core Reaction Principle and Mechanism
The Paal-Knorr pyrrole synthesis is fundamentally the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions, to yield a substituted pyrrole.[3][10] While the reaction is highly versatile, its classical execution was sometimes limited by the availability of the 1,4-diketone starting materials and the need for harsh conditions, such as prolonged heating in acid, which could degrade sensitive substrates.[1][11] Modern advancements, including the use of microwave irradiation and novel "greener" catalysts, have significantly broadened the reaction's scope and applicability.[11][12]
The reaction mechanism was a subject of study for many years and was significantly clarified by the work of V. Amarnath and colleagues in the 1990s.[1][11] Their research demonstrated that the reaction proceeds through a hemiaminal intermediate, with the intramolecular cyclization being the rate-determining step.[1][11][13]
The accepted mechanism involves three key stages:
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, which may be protonated under acidic conditions, to form a hemiaminal intermediate.[1][3][4]
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular attack on the second carbonyl group. This ring-closing step forms a 2,5-dihydroxytetrahydropyrrole derivative and is typically the slowest step in the sequence.[3][4][11]
-
Dehydration: The cyclic intermediate subsequently undergoes a two-fold dehydration to eliminate two molecules of water, resulting in the formation of the stable, aromatic pyrrole ring.[1][12]
Experimental Protocols
The versatility of the Paal-Knorr synthesis allows for various experimental setups, from traditional reflux heating to modern microwave-assisted methods that can significantly reduce reaction times.
General Experimental Workflow
The overall process is straightforward, involving the combination of reactants, heating, and subsequent product isolation and purification.
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol describes a classic microscale synthesis using conventional heating.[4]
-
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.[4]
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1 mixture for recrystallization)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).[4]
-
Add one drop of concentrated hydrochloric acid to the mixture.[4]
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[4]
-
After the reflux period, cool the reaction mixture in an ice bath.[4]
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[4]
-
Collect the resulting crystals by vacuum filtration.[4]
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain the pure product.[4]
-
-
Expected Yield: Approximately 52% (178 mg).[3]
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
This protocol provides a general methodology for a more rapid, microwave-assisted synthesis.[3][4]
-
Objective: To synthesize a substituted pyrrole using microwave irradiation for accelerated reaction time.
-
Materials:
-
1,4-Diketone (1.0 equiv)
-
Primary Amine (1.1–1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (optional, e.g., Acetic Acid, Iodine)
-
Microwave reaction vial
-
-
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.[3]
-
Add the chosen solvent and catalyst, if required.[3]
-
Seal the vial and place it in the microwave reactor.[3]
-
Irradiate the mixture at a set temperature (e.g., 80–150 °C) for a specified time (e.g., 2–10 minutes), monitoring the reaction by TLC.[3][4]
-
After the reaction is complete, cool the vial to room temperature.[3]
-
Perform an appropriate workup, which may involve quenching the reaction, partitioning between water and an organic solvent (e.g., ethyl acetate), and washing with brine.[3][4]
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[3]
-
Quantitative Data and Reaction Scope
The efficiency and yield of the Paal-Knorr synthesis are influenced by the substrates, catalyst, and reaction conditions. The reaction is remarkably versatile, accommodating a wide range of substituents on both the dicarbonyl and amine components.[1] The substituents R2, R3, R4, and R5 can be hydrogen, alkyl, or aryl groups, while the R1 group on the amine can be hydrogen, alkyl, aryl, amino, or hydroxyl.[1]
| 1,4-Dicarbonyl Compound | Amine | Catalyst / Conditions | Time / Temp | Yield (%) |
| 2,5-Hexanedione | Aniline | HCl (cat.), Methanol | 15 min / Reflux | ~52% |
| 2,5-Hexanedione | Various primary amines | CATAPAL 200 (alumina) | 45 min / 60 °C | 68–97% |
| 2,5-Hexanedione | Aniline | Graphene Oxide (GO) | Not specified | High |
| 2,5-Hexanedione | Primary amines | Silica-supported sulfuric acid | 3 min / RT | ~98% |
| 2,5-Dimethoxytetrahydrofuran | Various amines | Iron(III) chloride, Water | Not specified | Good to Excellent |
| Acetonylacetone | Benzo[d]thiazol-2-amines | CATAPAL 200 (alumina) | 45 min / 60 °C | 70–88% |
| 1,4-Diketones | Primary amines | Iodine (I₂) / Solvent-free | Short / RT | Exceptional |
Data compiled from multiple sources.[2][3][4][11][14][15]
Applications in Drug Development
The pyrrole framework is a key structural component in a multitude of biologically active molecules, making the Paal-Knorr synthesis an invaluable tool for drug discovery.[4] Its derivatives are central to drugs targeting a wide array of diseases.[7][8][9]
| Drug Name | Therapeutic Area | Significance |
| Atorvastatin (Lipitor) | Cholesterol-lowering | One of the best-selling pharmaceutical drugs of all time, used to prevent cardiovascular disease.[7][8] |
| Sunitinib (Sutent) | Anticancer | A multi-targeted receptor tyrosine kinase inhibitor used to treat renal cell carcinoma and other tumors.[5][7][8] |
| Ketorolac | Anti-inflammatory | A non-steroidal anti-inflammatory drug (NSAID) for managing pain.[7][8][9] |
| Vemurafenib | Anticancer | A kinase inhibitor used for the treatment of late-stage melanoma.[7] |
| Ruxolitinib | Anticancer | Used to treat myelofibrosis and other bone marrow disorders.[7] |
The logical progression from a simple organic reaction to a life-saving therapeutic underscores the importance of fundamental synthetic methods in modern medicine.
Conclusion
The Paal-Knorr synthesis remains a highly relevant, robust, and versatile method for the preparation of substituted pyrroles.[3] Its straightforward nature and broad substrate scope have cemented its place in the synthetic chemist's toolbox. For professionals in drug development, it provides reliable access to the pyrrole scaffold, enabling the exploration of new chemical space and the development of novel therapeutics. Through continuous improvements, such as the adoption of greener catalysts and energy-efficient methodologies like microwave heating, the Paal-Knorr reaction has evolved from a classic name reaction into a modern, sustainable, and indispensable synthetic strategy.[11]
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 6. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 7. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. rgmcet.edu.in [rgmcet.edu.in]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrole synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
Delving into the Neuroprotective Potential of Pyrrole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating prevalence of neurodegenerative diseases such as Parkinson's and Alzheimer's presents a formidable challenge to global health. The complex pathophysiology of these conditions, often involving oxidative stress, neuroinflammation, and apoptosis, necessitates the development of novel therapeutic agents capable of intervening in these pathways. Pyrrole, a nitrogen-containing heterocyclic ring, has emerged as a promising scaffold in medicinal chemistry due to the diverse biological activities of its derivatives, including remarkable anti-inflammatory and antioxidant properties.[1][2] This technical guide explores the neuroprotective effects of various pyrrole derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key mechanistic pathways.
Mechanisms of Neuroprotection and Quantitative Efficacy
Pyrrole derivatives exert their neuroprotective effects through multiple mechanisms. Key among these are the suppression of neuroinflammation, inhibition of oxidative stress-induced apoptosis, and modulation of critical enzyme activity in neurodegenerative pathways.
Anti-inflammatory and Antioxidant Activity
Neuroinflammation is a critical factor in the pathogenesis of Parkinson's disease, with the overexpression of cyclooxygenase-2 (COX-2) and subsequent production of prostaglandin E2 (PGE2) playing a central role.[1] Several 1,5-diaryl pyrrole derivatives have demonstrated potent neuroprotective effects by modulating this pathway in a 6-hydroxydopamine (6-OHDA) induced cellular model of Parkinson's disease.[1][2] Pre-treatment of PC12 cells with these compounds before exposure to the neurotoxin 6-OHDA has been shown to reverse cell cytotoxicity.[1] Specifically, compounds A and C were found to act by suppressing the COX-2/PGE2 pathway.[1][2]
Table 1: Neuroprotective Effects of 1,5-Diaryl Pyrroles against 6-OHDA Toxicity in PC12 Cells
| Compound | Concentration (µM) | Effect | Reference |
| Compound A | 0.5, 1, 5 | Reversed 6-OHDA-induced cytotoxicity | [1] |
| Compound B | 0.1, 0.5, 1 | Reversed 6-OHDA-induced cytotoxicity | [1] |
| Compound C | 0.1, 0.5, 1 | Reversed 6-OHDA-induced cytotoxicity | [1] |
Note: A concentration of 0.5 µM was selected for subsequent in vitro experiments for all three compounds.[1][2]
Similarly, another study on pyrrole-containing azomethine compounds demonstrated significant neuroprotective and antioxidant effects in various in vitro models, including H₂O₂-induced stress in SH-SY5Y cells and 6-OHDA toxicity in synaptosomes.[3][4]
Table 2: Neuroprotective Effects of Pyrrole-Based Azomethines against H₂O₂-Induced Stress in SH-SY5Y Cells
| Compound | Concentration (µM) | Protective Effect (%) | Reference |
| Compound 9 | 10 | 52 | [4] |
| Compound 12 | 10 | 53 | [4] |
| Compound 14 | 10 | 51 | [4] |
| Compound 9 | 5 | 47 | [4] |
| Compound 12 | 5 | 48 | [4] |
| Compound 14 | 5 | 33 | [4] |
Note: These compounds exhibited protective effects at concentrations as low as 1 µM.[3][4]
Multi-Target Agents for Alzheimer's Disease
The complex nature of Alzheimer's disease (AD) has spurred the development of multi-target directed ligands (MTDLs).[5] Pyrrole-based hydrazides have been identified as promising candidates, acting as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two key enzymes in AD pathology.[5][6] The catalytic degradation of amines by MAO-B contributes to the production of reactive oxygen species (ROS), while high levels of AChE are linked to memory impairment.[5]
Table 3: Multi-Target Activity of a Pyrrole-Based Hydrazide (vh0) for Alzheimer's Disease
| Target Enzyme | IC₅₀ Value | Activity | Reference |
| Human MAO-B | 0.665 µM (665 nM) | Selective MAO-B Inhibition | [5] |
| Eel AChE | 4.145 µM | Moderate AChE Inhibition | [5] |
Note: Compound vh0 demonstrated the best dual-acting inhibitory profile among the tested series and showed good potential to cross the blood-brain barrier.[5][7]
Experimental Protocols and Methodologies
The investigation of the neuroprotective effects of pyrrole derivatives employs a range of standardized in vitro assays. A general workflow is depicted below.
Key Methodologies
-
Cell Culture: PC12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma) cell lines are commonly used as in vitro models for neuronal studies.[1][3]
-
Neurotoxicity Induction:
-
6-hydroxydopamine (6-OHDA): A neurotoxin used to create cellular models of Parkinson's disease by inducing oxidative stress and apoptosis in dopaminergic neurons.[1][2] Cells are typically exposed to 100 µM 6-OHDA for 24 hours.[1]
-
Hydrogen Peroxide (H₂O₂): Used to induce oxidative stress and assess the antioxidant capacity of test compounds.[3]
-
-
Cell Viability Assay (MTT Assay): This colorimetric assay measures cellular metabolic activity. Cells are treated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazoliumbromide (MTT), which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The absorbance is then measured to determine the percentage of viable cells.[1]
-
Oxidative Stress Assays:
-
Apoptosis Assays:
-
Hoechst Staining: A fluorescent stain that binds to DNA. It is used to visualize nuclear condensation and fragmentation, which are characteristic of apoptosis.[1]
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[1]
-
-
Protein Expression Analysis:
Future Outlook
The studies highlighted in this guide underscore the significant potential of pyrrole derivatives as neuroprotective agents. Their ability to target multiple pathological pathways, including neuroinflammation, oxidative stress, and enzymatic dysregulation, makes them attractive candidates for the development of novel therapies for neurodegenerative diseases.[1][3][5] Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, conducting in vivo studies to validate their efficacy and safety in animal models, and ultimately, advancing the most promising candidates into clinical trials.
References
- 1. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, albeit theoretical, experimental protocol for the synthesis of Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate. Due to the absence of a published, validated synthesis for this specific compound, the following protocol is a proposed route based on well-established organic chemistry principles, namely the oxidation of a 1,2-diol to a 1,2-diketone, followed by a Paal-Knorr pyrrole synthesis. This protocol is intended to serve as a foundational methodology for researchers to develop a practical synthesis.
The proposed two-step synthesis commences with the oxidation of commercially available dimethyl tartrate to the key intermediate, dimethyl 2,3-dioxosuccinate. The Dess-Martin periodinane (DMP) is selected as the oxidant for this transformation due to its mild reaction conditions and high selectivity for the oxidation of secondary alcohols to ketones, which is crucial for preserving the ester functionalities.[1][2]
The subsequent and final step involves the cyclization of the synthesized dimethyl 2,3-dioxosuccinate with an ammonia source, such as ammonium acetate, in a Paal-Knorr type reaction to construct the desired 3,4-dihydroxypyrrole ring system. The Paal-Knorr synthesis is a robust and widely used method for the preparation of pyrroles from 1,4-dicarbonyl compounds.
Experimental Protocols
Part 1: Synthesis of Dimethyl 2,3-dioxosuccinate
This procedure details the oxidation of the secondary alcohol groups of dimethyl tartrate to the corresponding ketones using Dess-Martin periodinane.
Materials:
-
Dimethyl tartrate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add dimethyl tartrate (1.0 eq).
-
Dissolve the dimethyl tartrate in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add Dess-Martin periodinane (2.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 30 minutes until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude dimethyl 2,3-dioxosuccinate.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Synthesis of this compound
This procedure outlines the Paal-Knorr cyclization of dimethyl 2,3-dioxosuccinate with ammonium acetate to form the target pyrrole derivative.
Materials:
-
Dimethyl 2,3-dioxosuccinate (from Part 1)
-
Ammonium acetate
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl 2,3-dioxosuccinate (1.0 eq) in glacial acetic acid.
-
Add ammonium acetate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the proposed synthesis. The yields are estimated based on typical yields for similar reactions and should be optimized experimentally.
| Step | Reactant 1 | Molar Ratio | Reactant 2 | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Product | Estimated Yield (%) |
| 1 | Dimethyl tartrate | 1.0 | Dess-Martin periodinane | 2.2 | Dichloromethane | 0 to RT | 4-6 | Dimethyl 2,3-dioxosuccinate | 85-95 |
| 2 | Dimethyl 2,3-dioxosuccinate | 1.0 | Ammonium acetate | 1.5 | Glacial Acetic Acid | 118 | 2-4 | This compound | 60-70 |
Experimental Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
References
Applications of DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole-based scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The pyrrole ring system is a versatile pharmacophore that can be functionalized to interact with various biological targets. This document focuses on the potential applications of a specific, yet lesser-studied derivative, Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate, and provides detailed protocols for its synthesis and biological evaluation based on established methodologies for analogous compounds. While direct experimental data for this exact molecule is limited in publicly available literature, this guide serves as a comprehensive resource by extrapolating from closely related substituted pyrrole-2,5-dicarboxylates.
The 3,4-dihydroxy substitution pattern on the pyrrole ring, combined with the 2,5-dicarboxylate ester groups, presents a unique electronic and steric profile, suggesting potential for novel biological activities. This document outlines hypothetical, yet plausible, applications in areas such as anticancer, anti-inflammatory, and enzyme inhibition research.
Potential Medicinal Chemistry Applications
Based on the known biological activities of structurally similar pyrrole derivatives, this compound holds promise in the following therapeutic areas:
-
Anticancer Agent: Substituted pyrrole and dihydropyrrole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The dihydroxy functionality of the target molecule could enhance its interaction with biological targets and potentially contribute to its cytotoxic effects.
-
Anti-inflammatory Agent: Many pyrrole-containing compounds exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The structural features of this compound suggest it could be investigated as a potential COX-1/COX-2 inhibitor.
-
Enzyme Inhibitor: The pyrrole scaffold is a key component of various enzyme inhibitors. For instance, different pyrrole derivatives have been shown to inhibit butyrylcholinesterase, a target relevant to Alzheimer's disease, and InhA, an enzyme crucial for the survival of Mycobacterium tuberculosis.
Quantitative Data on Analogous Pyrrole Derivatives
To provide a framework for the potential potency of this compound, the following table summarizes the biological data of related pyrrole compounds.
| Compound Class | Target/Assay | IC50/Activity | Reference Compound |
| 1,3-diaryl-pyrrole derivatives | Butyrylcholinesterase (BChE) | IC50 = 1.71 ± 0.087 µM | Compound 3p |
| Pyrrolo[3,4-c]pyridine-3-one derivatives | InhA enzyme | MIC90 < 0.15 µM | Ester derivatives |
| Pyrrole carboxylic acid derivatives | COX-2 Inhibition | pIC50 = 7.11 | Compound 4h |
| Pyrrole carboxylic acid derivatives | COX-1 Inhibition | IC50 values higher than celecoxib | Compounds 4g, 4h, 4k, 4l |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate derivatives | Anticancer (HepG2) | GI50 = 16.2 µM | Compound 4 |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate derivatives | Anticancer (HeLa) | GI50 = 15.2 µM | Compound 2 |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate derivatives | Anticancer (MCF7) | GI50 = 18.3 µM | Compound 3 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and biological evaluation of this compound, adapted from established procedures for similar compounds.
Protocol 1: Synthesis of this compound
This protocol is a hypothetical adaptation of the Knorr pyrrole synthesis.
Materials:
-
Dimethyl acetylenedicarboxylate
-
Methyl glycinate hydrochloride
-
Sodium methoxide
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the enamine intermediate: In a round-bottom flask, dissolve methyl glycinate hydrochloride (1.0 eq) in methanol. Add sodium methoxide (1.1 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes. To this solution, add dimethyl acetylenedicarboxylate (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Reaction monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with 1 M HCl. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired dihydropyrrole intermediate.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a standard method to evaluate the cytotoxic effects of the synthesized compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.
-
MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: COX-1/COX-2 Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of the compound against COX enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX inhibitor screening assay kit
-
This compound (dissolved in DMSO)
-
Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the assay kit instructions.
-
Inhibitor Incubation: In a 96-well plate, add the enzyme, the test compound at various concentrations, and the reaction buffer. Incubate for a specified time at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.
-
Signal Detection: After a specific incubation period, stop the reaction and measure the product formation using a colorimetric or fluorometric probe provided in the kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 inhibition.
Visualizations
Logical Workflow for Synthesis and Evaluation
Caption: A logical workflow for the synthesis and subsequent biological evaluation of this compound.
Potential Anti-inflammatory Mechanism of Action
Caption: A diagram illustrating the potential mechanism of anti-inflammatory action via inhibition of COX enzymes.
Application Notes and Protocols for the Characterization of Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural characterization and purity assessment of Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate.
Introduction
This compound is a substituted pyrrole derivative. The pyrrole ring is a common motif in many biologically active compounds and natural products. Accurate characterization of such molecules is crucial for drug discovery and development to ensure identity, purity, and stability. This document outlines the primary analytical methods for its characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Analytical Techniques and Data
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound. The expected data from these techniques are summarized below.
Table 1: Summary of Expected Analytical Data
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~9.5-10.5 ppm (br s, 1H, NH), ~7.0-7.5 ppm (br s, 2H, OH), ~3.8-4.0 ppm (s, 6H, 2x OCH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~160-165 ppm (C=O), ~125-130 ppm (C2, C5), ~115-120 ppm (C3, C4), ~50-55 ppm (OCH₃) |
| Mass Spec. | Molecular Ion | [M+H]⁺: m/z 216.0508, [M-H]⁻: m/z 214.0351 |
| IR Spec. | Wavenumber (cm⁻¹) | ~3400-3200 (N-H stretch), ~3200-3000 (O-H stretch), ~1720-1700 (C=O stretch), ~1600-1550 (C=C stretch) |
| HPLC | Purity | >95% (as determined by peak area) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are critical for the characterization of this compound.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1]
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.[1]
-
For ¹H NMR, a standard proton experiment is typically sufficient. Key parameters include an appropriate spectral width, acquisition time, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule. The N-H proton signal may be broad due to quadrupole effects and exchange.[2][3]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1]
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).[1] ESI is a soft ionization method that is well-suited for polar molecules and typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
Acquire the spectrum in both positive and negative ion modes.
-
-
Data Analysis:
-
Determine the molecular weight from the molecular ion peak.
-
Use the exact mass measurement from HRMS to confirm the elemental composition of the molecule.[1]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Protocol for IR Spectroscopy:
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[1]
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[1]
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as N-H, O-H, C=O, and C=C bonds.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized compound.
Protocol for HPLC Analysis:
-
Instrumentation: Use an HPLC system equipped with a Diode Array Detector (DAD) or a UV detector.[4]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.[4]
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or another modifier to improve peak shape) is commonly used. A typical gradient might start with a low percentage of acetonitrile and increase over time.[4]
-
Flow Rate: A flow rate of 1.0 mL/min is standard.[4]
-
Column Temperature: Maintain a constant column temperature, for example, at 30 °C.[4]
-
Detection: Monitor the elution at a wavelength where the compound has significant absorbance, which can be determined from a UV-Vis spectrum. For pyrrole derivatives, a wavelength around 270-280 nm is often suitable.[5]
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[4]
-
Data Analysis: Calculate the purity of the compound by determining the percentage of the main peak area relative to the total peak area in the chromatogram.[4]
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the characterization of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of Pyrrole Dicarboxylate
Introduction
Pyrrole dicarboxylates are a class of heterocyclic organic compounds that serve as important building blocks in the synthesis of various pharmaceuticals, agrochemicals, and materials.[1][2] The purity of these intermediates is crucial as impurities can affect the yield, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of pyrrole dicarboxylates.[3] This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of a generic pyrrole dicarboxylate, such as dimethyl or diethyl pyrrole-2,5-dicarboxylate.
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[3][4] The separation is based on the differential partitioning of the pyrrole dicarboxylate and its potential impurities between the stationary and mobile phases. The analyte and any impurities are detected by a UV-Vis detector as they elute from the column, and the purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]
Materials and Reagents
-
Pyrrole dicarboxylate reference standard (known purity)
-
Pyrrole dicarboxylate sample for analysis
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade, for sample preparation if necessary)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system (e.g., Agilent 1260 Infinity II or equivalent) equipped with:[3]
-
Quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Diode Array Detector (DAD) or UV-Vis detector[3]
-
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Sonicator
Experimental Workflow
Caption: Workflow for the HPLC analysis of pyrrole dicarboxylate purity.
Protocols
1. Mobile Phase Preparation
-
Mobile Phase A: Prepare a 0.1% solution of formic acid in water by adding 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases for at least 15 minutes using a sonicator or an online degasser.
2. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the pyrrole dicarboxylate reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in the initial mobile phase composition (e.g., 50:50 v/v Mobile Phase A:Mobile Phase B) and make up to the mark. This yields a concentration of approximately 1 mg/mL.[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the pyrrole dicarboxylate sample into a 10 mL volumetric flask.
-
Dissolve the sample in the initial mobile phase composition and make up to the mark to achieve a concentration of approximately 1 mg/mL.[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Method Parameters
The following table summarizes the recommended HPLC method parameters. These may require optimization depending on the specific pyrrole dicarboxylate being analyzed.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic or Gradient. For unknown purity, a gradient is recommended to elute all potential impurities.[3] |
| Gradient Program | Example: 0-2 min: 50% B, 2-15 min: 50-90% B, 15-17 min: 90% B, 17-18 min: 90-50% B, 18-25 min: 50% B |
| Flow Rate | 1.0 mL/min[1][3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 30 °C[1][3] |
| Detector | DAD or UV-Vis |
| Detection Wavelength | 225 nm or as determined by UV scan of the main analyte[1] |
| Run Time | 25 minutes |
5. Data Analysis and Purity Calculation
-
Integrate all peaks in the chromatogram for the sample solution.
-
Calculate the purity of the pyrrole dicarboxylate sample using the area percent method with the following formula:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Results and Discussion
The described HPLC method provides good separation of the main pyrrole dicarboxylate peak from potential impurities. The use of a C18 column offers excellent retention and resolution for compounds of this polarity. The gradient elution ensures that both early and late-eluting impurities are captured within a reasonable run time. The detection wavelength of 225 nm is chosen as it is a common wavelength for detecting pyrrole-containing compounds.[1]
The following table presents example data for a hypothetical purity analysis of a pyrrole dicarboxylate sample.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area (%) | Identification |
| 1 | 3.5 | 15.6 | 0.4 | Impurity A |
| 2 | 8.2 | 3890.1 | 99.2 | Pyrrole Dicarboxylate |
| 3 | 11.7 | 11.7 | 0.3 | Impurity B |
| 4 | 14.1 | 3.9 | 0.1 | Impurity C |
| Total | 3921.3 | 100.0 |
In this example, the purity of the pyrrole dicarboxylate is calculated to be 99.2%. The method is sensitive enough to detect impurities at levels as low as 0.1%.[5] For a comprehensive analysis, it is recommended to validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[1]
Conclusion
The presented RP-HPLC method is a reliable and efficient tool for determining the purity of pyrrole dicarboxylates. The protocol is straightforward and utilizes standard HPLC instrumentation and reagents. This method can be readily implemented in research and quality control laboratories for the routine analysis of these important chemical intermediates. Further optimization of the method parameters may be necessary depending on the specific pyrrole dicarboxylate derivative and the nature of the expected impurities.
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Isolation and characterization of some potential impurities in ropinirole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE as a Versatile Precursor for the Synthesis of Bioactive Molecules
Introduction
DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE is a highly functionalized heterocyclic compound that holds significant potential as a versatile precursor in drug discovery and development. Its core pyrrole scaffold is a common motif in numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. The presence of hydroxyl and dimethyl ester functionalities at key positions allows for diverse chemical modifications, making it an ideal starting point for the synthesis of complex molecular architectures.
These application notes provide an overview of the potential applications of this compound in the synthesis of kinase inhibitors and Lamellarin-type alkaloids, which are known for their potent anticancer properties. Detailed experimental protocols for the derivatization of this precursor are provided, along with a summary of relevant quantitative data from analogous synthetic routes.
Application in the Synthesis of Kinase Inhibitors
The pyrrole core is a privileged scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs. The 3,4-dihydroxy substitution on the pyrrole ring of the precursor offers a unique opportunity for derivatization to generate libraries of potential kinase inhibitors. The hydroxyl groups can be functionalized to introduce various pharmacophoric features that can interact with the ATP-binding site of kinases.
Proposed Synthetic Strategy: O-Alkylation and Amination
A plausible synthetic route involves the O-alkylation of the hydroxyl groups followed by amidation of the ester groups to introduce functionalities that can target the hinge region of a kinase.
Caption: Synthetic workflow for kinase inhibitor analogues.
Experimental Protocol: Synthesis of N-Substituted 3,4-Dialkoxypyrrole-2,5-dicarboxamides
Step 1: O-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Add the desired alkyl halide (R-X, 2.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford DIMETHYL 3,4-DIALKOXYPYRROLE-2,5-DICARBOXYLATE.
Step 2: Saponification
-
Dissolve the DIMETHYL 3,4-DIALKOXYPYRROLE-2,5-DICARBOXYLATE (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to 70°C for 5 hours.[1]
-
Cool the reaction to room temperature and remove the THF under reduced pressure.
-
Wash the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer with 1M HCl to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to yield 3,4-DIALKOXYPYRROLE-2,5-DICARBOXYLIC ACID.
Step 3: Amide Coupling
-
To a solution of the 3,4-DIALKOXYPYRROLE-2,5-DICARBOXYLIC ACID (1.0 eq) in DMF, add a coupling agent such as HATU (2.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 4.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the desired amine (2.5 eq) and continue stirring for 12 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to obtain the final N-substituted 3,4-dialkoxypyrrole-2,5-dicarboxamide.
Quantitative Data (Illustrative)
The following table presents illustrative yield data for analogous reactions found in the literature.
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1 | N-Alkylation of Dimethyl pyrrole-2,5-dicarboxylate | NaH, R-X in DMF | 70-95 | [1] |
| 2 | Saponification | NaOH in THF/H₂O | 85-98 | [1] |
| 3 | Amide Coupling | HATU, DIPEA, Amine | 60-80 | N/A |
Application in the Synthesis of Lamellarin Alkaloids
Lamellarins are a class of marine alkaloids known for their potent cytotoxic activity against various cancer cell lines. A key structural feature of many lamellarins is a 3,4-diarylpyrrole core. This compound is an excellent precursor for the synthesis of this core structure through the conversion of the hydroxyl groups to triflates, followed by a double Suzuki cross-coupling reaction.[2]
Proposed Synthetic Strategy: Synthesis of a Lamellarin G Analogue
Caption: Proposed synthesis of a Lamellarin analogue.
Experimental Protocol: Synthesis of a 3,4-Diarylpyrrole Intermediate
Step 1: Triflate Formation
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C and add pyridine (3.0 eq).
-
Add trifluoromethanesulfonic anhydride (Tf₂O, 2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and concentrate.
-
Purify by flash chromatography to yield the bis-triflate derivative.[2]
Step 2: Suzuki Cross-Coupling
-
To a solution of the bis-triflate (1.0 eq) in toluene, add the desired arylboronic acid (3.0 eq).
-
Add an aqueous solution of sodium carbonate (2M, 4.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq).
-
Heat the reaction mixture to 90°C and stir for 12 hours.[2]
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the DIMETHYL 3,4-DIARYLPYRROLE-2,5-DICARBOXYLATE.
Quantitative Data for Lamellarin Analogues
The following table summarizes IC₅₀ values for representative Lamellarin analogues against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Lamellarin D | P388 (Leukemia) | 0.02 | [3] |
| Lamellarin H | P388 (Leukemia) | 0.16 | [3] |
| Lamellarin U | A549 (Lung) | 0.04 | [3] |
| Lamellarin G Trimethyl Ether | P388 (Leukemia) | >10 | [3] |
Signaling Pathway
Mechanism of Action of Pyrrole-based Kinase Inhibitors
Many pyrrole-based kinase inhibitors function by competing with ATP for binding to the active site of the kinase, thereby inhibiting the phosphorylation of downstream substrates. This disruption of the signaling cascade can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the MAPK signaling pathway.
This compound is a promising and versatile precursor for the synthesis of a wide range of biologically active molecules. The synthetic routes outlined in these application notes provide a foundation for the development of novel kinase inhibitors and Lamellarin-type anticancer agents. The ability to readily modify the core pyrrole scaffold allows for the fine-tuning of pharmacological properties, making this precursor a valuable tool for researchers in medicinal chemistry and drug development.
References
Paal-Knorr Reaction Conditions for N-Substituted Pyrroles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a robust and versatile method for the synthesis of N-substituted pyrroles, a key structural motif in numerous pharmaceuticals and biologically active compounds.[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions, to yield the corresponding pyrrole derivative.[1][4][5] The operational simplicity and generally high yields make this reaction a favored method in both academic research and industrial drug development.[1][2]
These application notes provide a comprehensive overview of the Paal-Knorr reaction for the synthesis of N-substituted pyrroles, detailing various reaction conditions, experimental protocols, and quantitative data to guide researchers in optimizing their synthetic strategies.
Reaction Mechanism and Workflow
The accepted mechanism for the Paal-Knorr pyrrole synthesis commences with the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1][5] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative.[5] The final step involves the dehydration of this cyclic intermediate to yield the aromatic N-substituted pyrrole ring.[1][2][5] The ring-closing step is often considered the rate-determining step of the reaction.[2][6]
Typically, the reaction is conducted under protic or Lewis acidic conditions.[5] The use of a weak acid, such as acetic acid, can accelerate the reaction.[4] However, strongly acidic conditions (pH < 3) may favor the formation of furan byproducts.[4]
A general experimental workflow for the Paal-Knorr synthesis is outlined below:
Reaction Conditions: A Comparative Overview
The efficiency of the Paal-Knorr synthesis is significantly influenced by the choice of catalyst, solvent, and energy source (conventional heating vs. microwave irradiation). A variety of catalysts have been explored to improve reaction rates and yields, including Brønsted acids, Lewis acids, and heterogeneous catalysts.[6][7][8]
| 1,4-Dicarbonyl Compound | Primary Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hexane-2,5-dione | Aniline | Conc. HCl (1 drop) | Methanol | Reflux | 15 min | ~52 | [1][2] |
| Acetonylacetone | 4-Toluidine | CATAPAL 200 (Alumina) | Solvent-free | 60 | 45 min | 96 | [9] |
| Acetonylacetone | Benzylamine | CATAPAL 200 (Alumina) | Solvent-free | 60 | 45 min | 97 | [9] |
| Acetonylacetone | 2-Chloroaniline | CATAPAL 200 (Alumina) | Solvent-free | 60 | 45 min | 85 | [9] |
| 1,4-Diketone | Primary Amine | Glacial Acetic Acid | Ethanol | 80 (Microwave) | - | - | [2] |
| Hexane-2,5-dione | Various amines | None | Solvent-free | Room Temp | - | Excellent | [10] |
| Acetonylacetone | Benzo[d]thiazol-2-amines | CATAPAL 200 (Alumina) | Solvent-free | 60 | 45 min | 70-88 | [9] |
| 2,5-Dimethoxytetrahydrofuran | Various amines | Iron(III) chloride | Water | - | - | Good to Excellent | [11] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol describes a microscale synthesis using conventional heating.[1]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[1][2]
-
Add one drop of concentrated hydrochloric acid to the mixture.[1][2]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[1][2]
-
After the reflux period, cool the flask in an ice bath.[1][2]
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[1][2]
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[1]
Expected Yield: Approximately 52% (178 mg).[1]
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles
This protocol provides a general guideline for a microwave-assisted Paal-Knorr reaction, which often results in shorter reaction times and improved yields.[1]
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.[1]
-
Add the chosen solvent and catalyst, if required.[1]
-
Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).[1][2]
-
After the reaction is complete, cool the vial to room temperature.[1][2]
-
Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[1]
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[1]
Protocol 3: Solvent-Free Synthesis of N-Substituted Pyrroles using a Heterogeneous Catalyst
This protocol details the synthesis of N-substituted pyrroles using CATAPAL 200 alumina as a catalyst under solvent-free conditions.[9]
Materials:
-
Acetonylacetone (1.0 equiv)
-
Primary amine (1.0 equiv)
-
CATAPAL 200
Procedure:
-
In a reaction vessel, combine acetonylacetone and the primary amine in stoichiometric amounts.
-
Add the CATAPAL 200 catalyst.
-
Heat the mixture at 60 °C for 45 minutes with stirring.[9]
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated and purified as necessary.
Signaling Pathways and Logical Relationships
The Paal-Knorr reaction mechanism can be visualized as a signaling pathway, where each step logically follows the previous one, leading to the formation of the final product.
Conclusion
The Paal-Knorr reaction remains a highly relevant and adaptable method for the synthesis of a wide array of N-substituted pyrroles.[1] The choice between conventional heating and microwave irradiation, coupled with the selection of an appropriate catalyst and solvent system, allows for the fine-tuning of reaction conditions to achieve high yields of the desired products.[1] Recent advancements, including the use of heterogeneous catalysts and solvent-free conditions, further enhance the green credentials and practicality of this important transformation in organic synthesis.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. mdpi.com [mdpi.com]
- 10. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Pyrrole synthesis [organic-chemistry.org]
Application Notes and Protocols: Synthesis and Antioxidant Studies of Pyrrole-Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of pyrrole-benzimidazole derivatives and the evaluation of their antioxidant properties. The methodologies outlined are intended to offer a comprehensive guide for researchers engaged in the discovery and development of novel antioxidant agents.
Introduction
Pyrrole-benzimidazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant properties.[1] The fusion of these two heterocyclic rings can lead to compounds with potent free radical scavenging capabilities. Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases. Novel compounds with significant antioxidant activity are therefore of great therapeutic interest.[1] This document details the synthesis of several pyrrole-benzimidazole derivatives and provides standardized protocols for assessing their antioxidant efficacy using DPPH, ABTS, and FRAP assays.
Data Presentation
The antioxidant activities of synthesized and reference compounds are summarized in the tables below. This allows for a clear comparison of their efficacy.
Table 1: DPPH Radical Scavenging Activity of Pyrrole-Benzimidazole Derivatives
| Compound ID | Substituents | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5c | R1=propyl, R2=methylsulfonyl | ~44.62* | Ascorbic Acid | 88.12 |
| 6b | R1=benzyl, R2=methyl | 12.47 | BHT | 31.76 |
| 6c | R1=4-chlorobenzyl, R2=methyl | 12.82 | ||
| 5j | R1=benzyl, R2=ethylsulfonyl | - |
*Note: Data for structurally related pyrazole-benzimidazolone derivatives is included for comparative purposes.[1]
Table 2: ABTS Radical Cation Scavenging Activity of Pyrrole-Benzimidazole Derivatives
| Compound ID | Substituents | % Inhibition (at a given concentration) | Reference Compound | % Inhibition (at a given concentration) |
| RU-792 | Pyrrolo[1,2-α]benzimidazole derivative | Superior to Trolox | Trolox | - |
| Hypothetical-1 | 2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole | - | Trolox | - |
| Hypothetical-2 | 1-Methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole | - | Trolox | - |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Pyrrole-Benzimidazole Derivatives
| Compound ID | Substituents | FRAP Value (µM Fe(II) equivalent) | Reference Compound | FRAP Value (µM Fe(II) equivalent) |
| 6c | R1=4-chlorobenzyl, R2=methyl | IC50 = 68.97 µM | Ascorbic Acid | IC50 = 88.12 µM |
| Hypothetical-1 | 2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole | - | Ascorbic Acid | - |
| Hypothetical-2 | 1-Methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole | - | Ascorbic Acid | - |
Experimental Protocols
Detailed methodologies for the synthesis of pyrrole-benzimidazole derivatives and the subsequent antioxidant assays are provided below.
Synthesis of 5-(alkylsulfonyl)-1-substituted-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole Derivatives (General Procedure)
This protocol describes a general method for synthesizing a series of pyrrole-benzimidazole derivatives.[1]
Step 1: Synthesis of N-substituted-4-(alkylsulfonyl)benzene-1,2-diamines
-
To a solution of 4-(alkylsulfonyl)-1-chloro-2-nitrobenzene (5 mmol) in ethanol (5 mL), add the desired amine derivative (15 mmol).
-
Heat the mixture under reflux for 8–48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to obtain the N-substituted-4-(alkylsulfonyl)-2-nitroaniline.
-
Reduce the nitro group of the purified product to an amine to yield the corresponding N-substituted-4-(alkylsulfonyl)benzene-1,2-diamine.
Step 2: Condensation with Pyrrole-2-carboxaldehyde
-
Dissolve the N-substituted-4-(alkylsulfonyl)benzene-1,2-diamine (1 mmol) in ethanol.
-
Add pyrrole-2-carboxaldehyde (1 mmol) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform-ethyl acetate-hexane mixtures) to afford the final 5-(alkylsulfonyl)-1-substituted-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole derivative.[1]
Antioxidant Activity Assays
The following are detailed protocols for the DPPH, ABTS, and FRAP assays to evaluate the antioxidant capacity of the synthesized compounds.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (dissolved in methanol at various concentrations)
-
Ascorbic acid or Trolox (as a positive control)
-
Methanol (as blank)
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol.
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control well, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the antioxidant. A lower IC50 value indicates higher antioxidant activity.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), leading to a decrease in absorbance.
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Test compounds (dissolved in a suitable solvent)
-
Trolox (as a positive control)
-
Ethanol or Phosphate-Buffered Saline (PBS) for dilution
Protocol:
-
To generate the ABTS radical cation (ABTS•+), mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well microplate, add 10 µL of various concentrations of the test compound or standard to respective wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
-
Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
3. FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
FRAP reagent (prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)
-
Test compounds (dissolved in a suitable solvent)
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox (for standard curve)
Protocol:
-
Prepare the FRAP reagent by mixing 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution. Warm the reagent to 37°C before use.
-
Prepare a series of standard solutions of FeSO₄·7H₂O (e.g., 100 to 2000 µM).
-
In a 96-well microplate, add 20 µL of the test compound, standard, or blank (solvent) to respective wells.
-
Add 180 µL of the freshly prepared FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using the absorbance values of the FeSO₄ standards.
-
Determine the antioxidant capacity of the test compounds from the standard curve and express the results as µmol Fe(II) equivalents per gram or µmol of the compound.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the antioxidant action of pyrrole-benzimidazole derivatives.
Caption: Experimental workflow for the synthesis and antioxidant evaluation of pyrrole-benzimidazole derivatives.
Caption: Proposed antioxidant mechanism of pyrrole-benzimidazole derivatives.
References
Pyrrole Derivatives as Dual COX-2/LOX Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of pyrrole derivatives as promising dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These application notes and protocols are designed to guide researchers in the synthesis, in vitro evaluation, and characterization of these potential anti-inflammatory agents.
Introduction
Inflammation is a complex biological response implicated in numerous diseases, including arthritis, cardiovascular disease, and cancer. The arachidonic acid (AA) cascade is a key inflammatory pathway, where two primary enzymes, COX and LOX, produce pro-inflammatory mediators such as prostaglandins (PGs) and leukotrienes (LTs). While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to inhibit COX enzymes, their long-term use is associated with gastrointestinal and cardiovascular side effects. The development of dual COX-2/LOX inhibitors offers a promising therapeutic strategy to overcome these limitations by simultaneously targeting two key inflammatory pathways.[1] Pyrrole-based scaffolds have emerged as a versatile platform for the design of potent and selective dual inhibitors.[2][3]
Data Presentation: In Vitro Inhibitory Activity of Pyrrole Derivatives
The following tables summarize the in vitro inhibitory activities of various pyrrole derivatives against COX-2 and LOX enzymes, as reported in recent literature.
| Compound ID | Modification | COX-2 IC50 (µM) | LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Series 1: Pyrrole-Cinnamate Hybrids | [4][5][6][7] | ||||
| Hybrid 5 | Bulkier substituent on phenyl ring | 0.55 | 30 | Not Reported | [4][5][6][7] |
| Hybrid 6 | Cinnamic acid hybrid | 7.0 | 27.5 | Not Reported | [4][5][6][7] |
| Pyrrole 2 | 17% inhibition at 100 µM | 7.5 | Not Reported | [4][5][6][7] | |
| Pyrrole 4 | 0.65 | Moderate | Not Reported | [4][7] | |
| Series 2: N-Pyrrole Carboxylic Acid Derivatives | [3][8][9] | ||||
| Compound 4g | Acetic acid at position 1, lipophilic group at position 5 | High | Not Reported | Surpassing COX-1 efficacy | [3][8][9] |
| Compound 4h | Acetic acid at position 1, lipophilic group at position 5 | High | Not Reported | Surpassing COX-1 efficacy | [3][8][9] |
| Compound 4k | Acetic acid at position 1, lipophilic group at position 5 | High | Not Reported | Surpassing COX-1 efficacy | [3][8][9] |
| Compound 4l | Acetic acid at position 1, lipophilic group at position 5 | High | Not Reported | Surpassing COX-1 efficacy | [3][8][9] |
| Series 3: Fused Pyrrole Derivatives | [2] | ||||
| Pyrrolopyridine 3i | Fused pyrrole scaffold | Promising activity | Not Reported | Not Reported | [2] |
| Pyrrolopyridine 3l | Fused pyrrole scaffold | Promising activity | Not Reported | Not Reported | [2] |
Experimental Protocols
General Synthesis of N-Arylpyrrole Derivatives
This protocol outlines a general method for the synthesis of N-arylpyrrole derivatives, which can be adapted based on the desired substitutions.
Materials:
-
Appropriate 1,4-dicarbonyl compound (e.g., 2,5-hexanedione)
-
Substituted aniline
-
Catalyst (e.g., p-toluenesulfonic acid, iodine)
-
Solvent (e.g., toluene, ethanol)
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
To a solution of the 1,4-dicarbonyl compound (1 equivalent) in the chosen solvent, add the substituted aniline (1 equivalent).
-
Add a catalytic amount of the acid catalyst.
-
Reflux the reaction mixture for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-arylpyrrole derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol is based on the principle of a colorimetric inhibitor screening assay which measures the peroxidase component of the COX enzyme.[10][11]
Materials:
-
COX-2 enzyme (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds (pyrrole derivatives) and reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Hemin solution
-
COX-2 enzyme solution
-
Test compound or reference inhibitor solution
-
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the arachidonic acid solution.
-
Immediately add the colorimetric substrate (TMPD).
-
Monitor the absorbance at 590 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition and calculate the IC50 value for each compound.
In Vitro 5-LOX Inhibition Assay
This protocol describes a general method for determining the 5-LOX inhibitory activity of the synthesized pyrrole derivatives.
Materials:
-
5-LOX enzyme (e.g., from potato tubers or recombinant human)
-
Assay Buffer (e.g., phosphate buffer, pH 6.3)
-
Linoleic acid or arachidonic acid (substrate)
-
Test compounds (pyrrole derivatives) and reference inhibitor (e.g., Zileuton)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a quartz cuvette, add the assay buffer and the 5-LOX enzyme solution.
-
Add the test compound or reference inhibitor solution and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Monitor the formation of the hydroperoxy fatty acid product by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition and calculate the IC50 value for each compound.
Visualizations
Signaling Pathway of COX-2 and 5-LOX in Inflammation
Caption: Dual inhibition of COX-2 and 5-LOX pathways by pyrrole derivatives.
Experimental Workflow for Inhibitor Development
Caption: Workflow for the development of pyrrole-based COX-2/LOX inhibitors.
Conclusion
The development of pyrrole derivatives as dual COX-2/5-LOX inhibitors represents a significant advancement in the search for safer and more effective anti-inflammatory drugs. The protocols and data presented herein provide a valuable resource for researchers in this field. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to identify lead candidates for clinical development.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. caymanchem.com [caymanchem.com]
Application Notes and Protocols for 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Derivatives in Cancer Research
Application Notes
Introduction:
3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives represent a class of heterocyclic compounds that have demonstrated notable antiproliferative activity against a variety of human cancer cell lines.[1][2][3] These compounds are structurally related to proline, an amino acid whose metabolic cycle is increasingly recognized as a crucial pathway for cancer cell survival, proliferation, and metastasis.[1][2][3] The unique structural features of these derivatives make them promising candidates for the development of novel anticancer therapeutics.
Mechanism of Action (Hypothesized):
The precise mechanism of action for these derivatives is still under investigation. However, their structural similarity to key intermediates in proline metabolism suggests a potential interference with this pathway.[1][2][3] Proline metabolism is intricately linked to cellular energy production (ATP), redox balance, and the synthesis of essential biomolecules required for rapid cell division. It is hypothesized that these compounds may act as competitive inhibitors of enzymes involved in the proline metabolic cycle, such as proline dehydrogenase (PRODH) or pyrroline-5-carboxylate (P5C) reductase (PYCR). Disruption of this cycle can lead to metabolic stress, increased reactive oxygen species (ROS) production, and ultimately, the induction of apoptosis (programmed cell death) in cancer cells.
Applications in Cancer Research and Drug Development:
-
Antiproliferative Agents: These compounds can be utilized as lead structures for the development of novel anticancer drugs. Further optimization of the diaryl substitutions and the carboxylic acid moiety could lead to derivatives with enhanced potency and selectivity.
-
Probes for Studying Proline Metabolism: The specific interaction of these derivatives with components of the proline metabolic pathway can be exploited to further elucidate the role of this pathway in different cancer types.
-
Combination Therapy: Due to their potential to induce metabolic stress, these compounds may synergize with other chemotherapeutic agents that target different cellular processes, offering a promising avenue for combination therapies to overcome drug resistance.
Data Presentation
Table 1: Antiproliferative Activity (IC50, µM) of Selected 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Derivatives
| Compound | Ar¹ Substituent | Ar² Substituent | MDA-MB-231 | MCF-7 | H1299 | HepG2 | HT-29 |
| 4a | Phenyl | Phenyl | >100 | >100 | >100 | >100 | >100 |
| 4e | 4-Chlorophenyl | 4-Methoxyphenyl | 25.3 | 35.1 | 42.5 | 55.2 | 68.4 |
| 4g | 4-Bromophenyl | 4-Methoxyphenyl | 18.9 | 28.7 | 33.1 | 47.8 | 59.3 |
| 5a | Phenyl | Phenyl | 85.2 | 92.4 | >100 | >100 | >100 |
| 5e | 4-Chlorophenyl | 4-Methoxyphenyl | 15.8 | 22.4 | 29.8 | 38.1 | 45.6 |
| 5g | 4-Bromophenyl | 4-Methoxyphenyl | 12.3 | 19.6 | 25.4 | 33.7 | 41.2 |
Data presented are representative values and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a Representative Derivative (trans-4)
This protocol describes the synthesis of rel-(2R,3S)-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles (trans-4) as racemates.[1][2]
Materials:
-
Substituted 2-amino-5-oxonitriles (precursor)
-
20% Hydrochloric acid (HCl)
-
Diethyl ether ((C₂H₅)₂O)
-
Methanol (MeOH)
-
Aqueous ammonia (aq. NH₃)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the precursor 2-amino-5-oxonitrile in a mixture of diethyl ether and methanol in a round-bottom flask.
-
To this solution, add 20% aqueous HCl dropwise while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture by adding aqueous ammonia.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired trans-4 derivative.
Protocol 2: MTT Assay for Antiproliferative Activity
This protocol outlines the determination of the cytotoxic effects of the synthesized derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles
Welcome to the Technical Support Center for the Paal-Knorr synthesis of substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Paal-Knorr synthesis of substituted pyrroles, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield or Incomplete Reaction | Sub-optimal Reaction Conditions: Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions may degrade the starting materials or the pyrrole product.[1] | - Gradually increase the reaction temperature and/or extend the reaction time while monitoring the reaction progress by TLC or GC. - Consider using microwave-assisted synthesis, which can significantly reduce reaction times and improve yields under milder conditions.[2] |
| Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Sterically hindered 1,4-dicarbonyl compounds or amines can also impede the reaction.[1] | - For less reactive amines, consider using a more forcing catalyst or higher temperatures. - If steric hindrance is an issue, a less bulky amine or dicarbonyl compound may be necessary if the desired product structure allows. | |
| Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. Excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][2] | - Optimize the catalyst loading. Weaker acids like acetic acid are often effective.[2] - A range of Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) and solid acid catalysts have been shown to be effective and may offer milder reaction conditions.[2][3] | |
| Significant Furan Byproduct Formation | Acid-Catalyzed Cyclization of the 1,4-Dicarbonyl: This is the most common side reaction, where the 1,4-dicarbonyl compound undergoes cyclization and dehydration without involving the amine.[1][4] | - Control Acidity: Maintain a pH above 3 to disfavor furan formation.[1][2] - Use Excess Amine: Increasing the concentration of the amine can favor the desired pyrrole formation. |
| Dark, Tarry Reaction Mixture | Polymerization: Excessively high temperatures or highly acidic conditions can cause polymerization of the starting materials or the pyrrole product.[1] | - Lower the reaction temperature. - Use a milder acid catalyst or consider neutral reaction conditions. |
| Difficult Purification | Product Instability: The synthesized pyrrole may be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1] | - Minimize reaction time and neutralize the reaction mixture as soon as it is complete. |
| Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[1] | - Optimize the purification method. Column chromatography or recrystallization are common techniques. Ensure the chosen solvent system is appropriate for your specific pyrrole derivative. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Paal-Knorr pyrrole synthesis?
A1: The Paal-Knorr pyrrole synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. The accepted mechanism proceeds through the following steps:
-
Hemiaminal Formation: The amine performs a nucleophilic attack on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1][5]
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, leading to a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This is often the rate-determining step.[1]
-
Dehydration: The cyclic intermediate undergoes dehydration, eliminating two molecules of water to form the stable aromatic pyrrole ring.[1]
Q2: What are some alternative, milder catalysts for the Paal-Knorr synthesis?
A2: While traditional methods often use strong acids, numerous milder and more efficient catalytic systems have been developed. These include:
-
Lewis Acids: Scandium triflate (Sc(OTf)₃) and bismuth nitrate (Bi(NO₃)₃) have been shown to be effective.[3]
-
Solid Acids: Clay, montmorillonite, and silica sulfuric acid are reusable and environmentally friendly options.[3][6]
-
Iodine: Molecular iodine can catalyze the reaction, often under solvent-free conditions.[6]
-
Ionic Liquids: Ionic liquids like [BMIm]BF₄ can act as both the solvent and catalyst, allowing the reaction to proceed at room temperature.[3]
Q3: Can the Paal-Knorr synthesis be performed under solvent-free conditions?
A3: Yes, solvent-free conditions have been shown to be highly effective for the Paal-Knorr synthesis.[2] This approach offers several advantages, including reduced environmental impact, often shorter reaction times, and high yields.[2] Mechanical activation through ball milling is another solventless technique that has been successfully applied.
Q4: How can I purify my synthesized pyrrole?
A4: The purification method will depend on the physical properties of your substituted pyrrole. Common methods include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., methanol/water) can be effective.[5]
-
Column Chromatography: This is a versatile method for purifying both solid and liquid products. The choice of stationary phase (e.g., silica gel) and eluent will need to be optimized for your specific compound.
-
Acid-Base Extraction: If the pyrrole has basic or acidic functionalities, an acid-base extraction can be a useful purification step.
-
Distillation: For volatile liquid pyrroles, distillation under reduced pressure may be a suitable purification technique.
Quantitative Data Summary
The following table summarizes the performance of various catalysts in the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole from acetonylacetone and p-bromoaniline, illustrating the impact of the catalyst on reaction time and yield.[4]
| Catalyst | Reaction Time (min) | Yield (%) |
| p-Toluenesulfonic acid | 120 | 85 |
| Sulfuric acid | 180 | 70 |
| Acetic acid | 240 | 60 |
| Montmorillonite K-10 | 60 | 90 |
| Zinc chloride | 90 | 80 |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using conventional heating.[7]
Materials:
-
2,5-Hexanedione
-
Aniline
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 eq) and aniline (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).
-
Heat the reaction mixture to reflux for 15-30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the crystals by vacuum filtration and wash them with cold water.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the purified 2,5-dimethyl-1-phenylpyrrole.[7]
Protocol 2: Microwave-Assisted Synthesis of a Substituted 2-Arylpyrrole
Objective: To synthesize a substituted 2-arylpyrrole via a microwave-assisted Paal-Knorr cyclization.[5]
Materials:
-
Substituted 1,4-diketone (1.0 eq)
-
Primary aryl amine (3 equivalents)
-
Glacial Acetic Acid
-
Ethanol
-
Microwave vial (0.5-2 mL)
-
Microwave reactor
Procedure:
-
In a microwave vial, add a solution of the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary aryl amine to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired substituted pyrrole.[5]
Visualizations
Caption: General experimental workflow for the Paal-Knorr synthesis.
Caption: Troubleshooting logic for common Paal-Knorr synthesis issues.
References
Technical Support Center: Minimizing Polymerization During Pyrrole Synthesis
Welcome to the technical support center for pyrrole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a specific focus on minimizing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: My pyrrole synthesis resulted in a dark, tarry, and difficult-to-purify mixture. What is the likely cause and how can I prevent it?
The formation of a dark, tarry substance is a common issue in pyrrole synthesis and often indicates polymerization of the starting materials or the pyrrole product itself.[1] Pyrrole is an electron-rich aromatic compound, making it susceptible to electrophilic attack and subsequent polymerization, especially under harsh reaction conditions.[2][3]
Key Causes and Solutions:
-
Excessively High Temperatures: High heat can promote polymerization. Consider lowering the reaction temperature.[1]
-
Highly Acidic Conditions: Strong acids can act as catalysts for polymerization.[1] The use of milder acid catalysts or even neutral conditions can mitigate this issue.[1][4] For instance, in the Paal-Knorr synthesis, while an acid catalyst accelerates the reaction, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts and polymerization.[1][5]
-
Exposure to Air/Oxidants: Pyrrole and its derivatives can darken and polymerize upon exposure to air.[3][6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can be beneficial.
Q2: How do different reaction parameters influence the extent of polymerization?
Several reaction parameters critically influence the outcome of pyrrole synthesis, and optimizing them is key to minimizing polymerization and other side reactions.[7]
Summary of Parameter Effects:
| Parameter | Effect on Polymerization | Recommendations |
| Temperature | Higher temperatures generally increase the rate of polymerization.[1][8] | Lower the reaction temperature and monitor the reaction closely. Note that insufficient temperature can lead to incomplete reactions.[1] |
| pH / Acidity | Strongly acidic conditions (e.g., pH < 3 in Paal-Knorr) can catalyze polymerization and furan formation.[1][4] | Use weakly acidic conditions (e.g., acetic acid) or neutral conditions. The choice of acid and its concentration are critical.[1][5] |
| Catalyst | The type and concentration of the catalyst are crucial. Harsh catalysts can promote side reactions.[1] | Opt for milder catalysts. For example, iron(III) chloride has been used effectively in water for Paal-Knorr condensations under mild conditions.[9] |
| Solvent | The choice of solvent can affect reactant solubility and reaction pathways.[10] | Some syntheses benefit from dry solvents to prevent moisture-sensitive side reactions.[7] |
| Reactant Purity | Impurities in starting materials can lead to unwanted side reactions.[7] | Use freshly purified reagents to ensure high purity.[7] |
Q3: Besides polymerization, what is the most common side reaction in the Paal-Knorr synthesis, and how can I avoid it?
In the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, the most common side reaction is the formation of a furan byproduct.[1][7] This occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound before it can react with the amine.[7]
Strategies to Minimize Furan Formation:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3), as they favor furan formation.[1] A weakly acidic or neutral medium is often optimal.[4][5]
-
Use Excess Amine: Increasing the concentration of the amine can favor the desired reaction pathway towards the pyrrole.[1]
Q4: How can I effectively purify my pyrrole product from polymeric byproducts?
Purification can be challenging when significant polymerization has occurred.[1] However, several techniques can be employed to isolate the desired pyrrole.
Purification Methods:
-
Column Chromatography: This is a standard method for separating the pyrrole from non-volatile polymeric material and other impurities.[1]
-
Distillation: Pyrrole is a volatile liquid and can often be purified by distillation, especially at reduced pressure, which helps to separate it from high-boiling point polymers.[3][11] It is recommended to perform distillation immediately before use as pyrrole can darken upon storage.[3]
-
Acid/Base Treatment during Workup: Washing the organic layer with dilute acid can help remove basic impurities, while washing with a base can remove acidic impurities. A final wash with brine is also common.[1]
Experimental Protocols
General Experimental Protocol for Paal-Knorr Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reactant Preparation: In a suitable flask, mix the 1,4-dicarbonyl compound (1.0 equivalent) with a primary amine (1.0-1.2 equivalents).[1]
-
Catalyst Addition: Add a catalytic amount of a weak acid, such as acetic acid. Alternatively, for certain substrates, a catalyst like iodine (e.g., 10 mol%) can be used.[1]
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 60°C). The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can be short, often ranging from 5 to 30 minutes.[1]
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the mixture in an organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer sequentially with water and brine. If iodine was used as a catalyst, wash with a saturated solution of sodium thiosulfate to remove the iodine.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).[1]
-
Concentrate the solution under reduced pressure to obtain the crude product.[1]
-
-
Purification: Purify the crude product by column chromatography or distillation as needed.[1]
Protocol for Purification of Crude Pyrrole by Distillation
This protocol is adapted for the general purification of pyrroles from non-volatile impurities like polymers.
-
Pre-treatment (Optional): To remove specific impurities like pyrrolidine, the crude pyrrole can be treated with a mineral or carboxylic acid (at least 10% by weight).[12]
-
Distillation Setup: Assemble a distillation apparatus for vacuum distillation.
-
Distillation Conditions: Heat the crude pyrrole mixture. The distillation is performed at reduced pressure (e.g., 20-300 mbar) with a bottom temperature maintained between 60°C and 90°C to avoid degradation.[12] For removing water, treatment with an activated carboxylic acid derivative and distillation at bottom temperatures up to 160°C can be effective.[11][12]
-
Collection: Collect the distilled pyrrole, which should be a colorless liquid.[6] Due to its instability in air, it is best to use the freshly distilled pyrrole immediately.[3]
Visual Guides and Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. uop.edu.pk [uop.edu.pk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrole synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 12. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Removal of unreacted starting materials from the reaction mixture.
Welcome to the Technical Support Center, your comprehensive resource for troubleshooting the removal of unreacted starting materials from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to navigate common purification challenges and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude reaction mixture?
A preliminary aqueous work-up is often a crucial first step. This typically involves dissolving the crude product in a suitable organic solvent and washing it with water or a mild acidic or basic solution to remove water-soluble impurities, salts, and acidic or basic compounds.[1][2]
Q2: How do I choose the most appropriate purification technique?
The choice of purification method depends on the physical and chemical properties of your desired compound and the impurities.[3]
-
For solid products: Recrystallization is often a good choice, especially for removing small amounts of impurities with different solubility profiles.[4][5]
-
For liquid products: Distillation is effective for separating liquids with significantly different boiling points.[4][6][7]
-
For complex mixtures or compounds with similar properties: Column chromatography is a versatile technique for separating components based on their polarity.[4][8][9]
-
For removing acidic or basic impurities: A liquid-liquid extraction with an appropriate aqueous wash is often effective.[1]
Q3: My compound is highly polar and stays in the aqueous layer during extraction. How can I extract it?
For highly polar compounds, you can try a technique called "salting out." This involves adding a large amount of a salt, like sodium chloride, to the aqueous layer to decrease the polarity of the water and drive the organic compound into the organic layer.[1] Alternatively, using a more polar organic solvent for extraction, such as ethyl acetate, or employing continuous liquid-liquid extraction can be effective for compounds with low partition coefficients.[1]
Q4: How can I assess the purity of my compound after purification?
Several methods can be used to assess purity:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.[10]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity for a solid compound. A broad melting range suggests the presence of impurities.[10][11]
-
High-Performance Liquid Chromatography (HPLC): A quantitative method that provides detailed information about the purity of your sample.[10][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities.
Troubleshooting Guides
This section addresses specific issues you may encounter during common purification techniques.
Liquid-Liquid Extraction
Issue: Emulsion Formation
An emulsion is a stable mixture of two immiscible liquids, which can make layer separation difficult.
Possible Causes:
-
High concentration of starting materials or products.[1]
-
Presence of surfactants or fine particulates.[1]
Solutions:
-
Gentle Mixing: Gently swirl or invert the separatory funnel instead of shaking it vigorously.[8][14]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer and help break the emulsion.[1][8][14]
-
Allow it to Stand: Sometimes, simply letting the separatory funnel stand undisturbed for a period will allow the layers to separate.[1][8]
-
Filtration: For persistent emulsions, filtering the mixture through a plug of glass wool or Celite can help.[8][14]
-
Centrifugation: Centrifuging the mixture can also aid in separating the layers.[14][15]
Troubleshooting Logic: Emulsion in Extraction
Caption: A logical workflow for troubleshooting emulsion formation during liquid-liquid extraction.
Column Chromatography
Issue: Compound Stuck at the Top of the Column
Possible Causes:
-
Compound Precipitation: The compound may have precipitated on the column if it was loaded in a solvent in which it is sparingly soluble.[8]
-
Compound Decomposition: The compound might be unstable on the silica gel.[8]
-
Incorrect Solvent System: The eluent may not be polar enough to move the compound down the column.[8]
Solutions:
-
Stronger Loading Solvent: Try re-dissolving the compound by adding a small amount of a stronger, more polar solvent directly to the top of the silica.[8]
-
Check Stability: Test the compound's stability on silica by spotting it on a TLC plate, letting it sit, and then eluting to see if new spots appear. If it is unstable, consider using a different stationary phase like alumina.[8]
-
Increase Eluent Polarity: Gradually increase the polarity of your solvent system. For highly polar compounds, a reverse-phase column might be more suitable.[8]
| Common Solvents for Normal Phase Chromatography (Increasing Polarity) |
| Hexane / Heptane |
| Toluene |
| Dichloromethane (DCM) |
| Diethyl Ether |
| Ethyl Acetate (EtOAc) |
| Acetone |
| Isopropanol |
| Methanol (MeOH) |
Issue: Poor Separation of Compounds with Similar Rf Values
Solutions:
-
Optimize Solvent System: Use a solvent system with lower polarity to increase the separation between spots on a TLC plate.
-
Fine-Tune Polarity: Small additions of a slightly more or less polar solvent can significantly impact separation.
-
Different Stationary Phase: Consider using a different stationary phase, such as alumina or a functionalized silica gel.
Recrystallization
Issue: Compound "Oils Out" Instead of Forming Crystals
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[11][16]
Possible Causes:
-
The boiling point of the solvent is higher than the melting point of the solute.[11]
-
The compound is significantly impure.[16]
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent to decrease the saturation and allow it to cool slowly.[11]
-
Use a Mixed Solvent System: Dissolve the compound in a solvent in which it is highly soluble, and then add an "anti-solvent" (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[11]
-
Slow Cooling: Allow the hot solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[16][17]
Issue: No Crystals Form Upon Cooling
Possible Causes:
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent and then allow it to cool again.[16][17]
-
Induce Crystallization:
| Recrystallization Troubleshooting Summary | Possible Cause | Solution |
| No Crystals Form | Too much solvent | Boil off excess solvent.[16][17] |
| Supersaturation | Scratch the flask or add a seed crystal.[16][17] | |
| Compound Oils Out | Cooling too quickly | Reheat, add more solvent, and cool slowly.[11][16] |
| High impurity level | Purify by another method first (e.g., chromatography).[16] | |
| Low Yield | Too much solvent used | Use the minimum amount of hot solvent.[11] |
| Premature crystallization | Pre-heat filtration apparatus.[11][18] |
Experimental Protocols
General Workflow for Reaction Workup and Purification
Caption: A general experimental workflow for reaction workup and purification.
Detailed Protocol for Liquid-Liquid Extraction
-
Transfer: Transfer the reaction mixture to a separatory funnel.
-
Add Extraction Solvent: Add an immiscible organic solvent to the separatory funnel.
-
Mixing: Stopper the funnel, invert it, and vent frequently to release any pressure. Gently swirl or invert the funnel several times to ensure thorough mixing of the two phases.[8]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.[8]
-
Drain: Remove the stopper and carefully drain the bottom layer into a clean flask. Pour the top layer out of the top of the funnel into a separate clean flask to avoid contamination.[8][19]
-
Washing (Optional): The organic layer can be "washed" with water or a brine solution to remove any water-soluble impurities.[8]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).[8]
-
Solvent Removal: Filter the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to isolate the product.[8]
Detailed Protocol for Recrystallization
-
Dissolve the Impure Solid: Place the impure solid in an Erlenmeyer flask and add a minimal amount of a suitable solvent. Heat the mixture gently while stirring until the solid is completely dissolved.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[1][8]
-
Cool the Solution Slowly: Allow the hot, clear solution to cool slowly to room temperature.[1]
-
Cool in an Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[1]
-
Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][8]
-
Wash the Crystals: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any adhering impurities.[1][8]
-
Dry the Crystals: Allow the crystals to dry completely on the filter paper by drawing air through them. For further drying, they can be placed in a desiccator.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. moravek.com [moravek.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. reddit.com [reddit.com]
Stability and proper storage conditions for dihydroxypyrrole compounds
This technical support center provides guidance on the stability and proper storage of dihydroxypyrrole compounds, with a focus on 5,6-dihydroxyindole, a key compound in this class. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of these compounds throughout their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid dihydroxypyrrole compounds like 5,6-dihydroxyindole?
A1: Solid 5,6-dihydroxyindole is highly susceptible to degradation. To ensure its long-term stability, it is crucial to store it at -20°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1][2]
Q2: I've noticed my solid 5,6-dihydroxyindole has turned from a light color to brown/black. Can I still use it?
A2: Discoloration to brown or black indicates oxidative polymerization and degradation of the compound. This process leads to the formation of eumelanin-like polymers.[2] The presence of these impurities can significantly affect experimental results, leading to a lack of reproducibility. It is strongly recommended to use a fresh, non-discolored batch for your experiments to ensure accuracy.[2]
Q3: How should I prepare solutions of 5,6-dihydroxyindole?
A3: 5,6-dihydroxyindole has poor solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] Due to its high instability in solution, especially at neutral pH and in the presence of oxygen, solutions should be prepared fresh for each experiment.[2] It is advisable to use deoxygenated solvents and maintain an inert atmosphere during preparation and use.
Q4: How long are solutions of 5,6-dihydroxyindole stable?
A4: In solution, especially when exposed to air, 5,6-dihydroxyindole degrades rapidly, often within hours.[3] The rate of degradation is influenced by factors such as pH, temperature, and the presence of oxygen. For optimal results, use solutions immediately after preparation.
Troubleshooting Guides
This section addresses common problems encountered during the handling and use of dihydroxypyrrole compounds.
Problem 1: Inconsistent or non-reproducible experimental results.
| Possible Cause | Suggested Solution |
| Degraded starting material. | Visually inspect the solid 5,6-dihydroxyindole. If it is discolored (brown or black), do not use it.[2] Purchase a fresh batch and store it under the recommended conditions. |
| Solution instability. | Prepare fresh solutions of the dihydroxypyrrole compound immediately before each experiment. Avoid storing solutions, even for short periods.[2] |
| Presence of oxygen. | Use solvents that have been deoxygenated by methods such as sparging with nitrogen or argon. Prepare and handle solutions under an inert atmosphere. |
| Incorrect solvent. | Ensure the dihydroxypyrrole is fully dissolved. Use DMSO for better solubility.[1] |
Problem 2: Rapid color change of the dihydroxypyrrole solution.
| Possible Cause | Suggested Solution |
| Oxidative polymerization. | This is an inherent property of dihydroxypyrroles. To slow down the process for experimental purposes, ensure the use of deoxygenated solvents and an inert atmosphere. Prepare the solution immediately before use. |
| pH of the solution. | Neutral to alkaline pH can accelerate the rate of oxidation. If your experimental conditions allow, consider using a slightly acidic buffer to prepare your solution, as this can slow down degradation. |
Data Presentation: Stability of Dihydroxypyrrole Compounds
The following tables summarize the recommended storage conditions and provide illustrative data on the stability of 5,6-dihydroxyindole under various conditions.
Table 1: Recommended Storage Conditions for Solid 5,6-Dihydroxyindole
| Parameter | Recommendation | Rationale |
| Temperature | -20°C[1][2] | Minimizes the rate of degradation and polymerization. |
| Atmosphere | Inert gas (Nitrogen or Argon)[1] | Prevents oxidative polymerization. |
| Light | Protect from light[1] | Minimizes light-induced degradation. |
| Container | Tightly-sealed[2] | Prevents exposure to air and moisture. |
Table 2: Illustrative Stability of 5,6-Dihydroxyindole in DMSO Solution (1 mg/mL) at Room Temperature
| Time | Condition | Appearance | Estimated Purity (%) |
| 0 hours | Exposed to Air | Colorless | >98% |
| 2 hours | Exposed to Air | Pale Yellow | ~80% |
| 8 hours | Exposed to Air | Light Brown | ~40% |
| 24 hours | Exposed to Air | Dark Brown/Black Precipitate | <10% |
| 24 hours | Under Nitrogen | Colorless to Pale Yellow | ~90% |
Note: This data is illustrative and intended to demonstrate the rapid degradation of 5,6-dihydroxyindole in solution when exposed to air. Actual degradation rates may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: HPLC-UV Method for Assessing the Stability of 5,6-Dihydroxyindole
This protocol outlines a reverse-phase HPLC method to monitor the degradation of 5,6-dihydroxyindole.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a slightly acidic buffer (e.g., 0.1% formic acid in water). A typical starting ratio would be 30:70 (acetonitrile:buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of 5,6-dihydroxyindole in DMSO at a concentration of 1 mg/mL.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), dilute an aliquot of the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Monitor the peak area of the 5,6-dihydroxyindole peak over time. A decrease in the peak area indicates degradation.
-
The appearance of new peaks with different retention times corresponds to the formation of degradation products.
Protocol 2: LC-MS Analysis for Identification of Degradation Products
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the products of 5,6-dihydroxyindole degradation.
1. Instrumentation and Conditions:
-
LC-MS System: A liquid chromatograph coupled to a mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Column: C18 column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Solvent B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan a wide range, for example, m/z 100-1000, to detect monomers, dimers, trimers, and other oligomers.[3]
-
Fragmentation: Perform tandem MS (MS/MS) on the major degradation product peaks to obtain structural information.
-
2. Sample Preparation:
-
Prepare a solution of 5,6-dihydroxyindole in DMSO and allow it to degrade for a specific period (e.g., 24 hours) at room temperature, exposed to air.
-
Dilute the sample with the initial mobile phase composition to an appropriate concentration for LC-MS analysis.
-
Filter the sample through a 0.45 µm syringe filter.
3. Analysis:
-
Inject the sample into the LC-MS system.
-
Analyze the mass spectra to identify the molecular weights of the degradation products. The mass difference between oligomers will correspond to the mass of the oxidized monomer unit.[3]
-
Use the fragmentation patterns from MS/MS analysis to help elucidate the structures of the degradation products.
Visualizations
Caption: Oxidative degradation pathway of 5,6-dihydroxyindole.
Caption: Workflow for stability assessment of dihydroxypyrroles.
References
Technical Support Center: Overcoming Low Yield in Paal-Knorr Reactions
Welcome to the technical support center for the Paal-Knorr reaction. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize reaction yields.
Troubleshooting Guides
This section addresses specific issues you may encounter during the Paal-Knorr synthesis of pyrroles, furans, and thiophenes.
Issue 1: Low to No Product Yield
Q: My Paal-Knorr reaction is resulting in a very low yield or is not proceeding to completion. What are the common causes and how can I address them?
A: Low yields in Paal-Knorr reactions can stem from several factors, ranging from reactant stability to suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Poorly Reactive Starting Materials:
-
Amines (for pyrrole synthesis): Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.
-
1,4-Dicarbonyl Compounds: Sterically hindered dicarbonyl compounds can impede the cyclization step.
-
Solution: For less reactive amines, consider using a stronger acid catalyst or higher temperatures, but monitor closely for degradation. For sterically hindered substrates, prolonged reaction times or microwave assistance may be necessary.
-
-
Suboptimal Reaction Conditions:
-
Temperature and Time: Insufficient temperature or reaction time can lead to an incomplete reaction.[1] Conversely, excessively high temperatures or prolonged heating can cause degradation of starting materials or the product, often resulting in a dark, tarry mixture.[1]
-
Catalyst: The choice and concentration of the acid catalyst are critical. For pyrrole synthesis, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[1]
-
Solution: Systematically optimize the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If degradation is observed, consider using a milder catalyst, such as a Lewis acid (e.g., Sc(OTf)₃, Bi(NO₃)₃), or employing microwave-assisted heating which often allows for shorter reaction times at elevated temperatures.[2]
-
-
Purity of Reagents and Solvents:
-
Impurities in starting materials or the presence of water in the solvent (for non-aqueous reactions) can interfere with the reaction and lead to side products.
-
Solution: Ensure the purity of your 1,4-dicarbonyl compound and amine/sulfurizing agent. Use anhydrous solvents when the reaction mechanism is sensitive to water.
-
Below is a troubleshooting workflow to diagnose and resolve low yield issues:
Caption: A logical workflow for troubleshooting low or no yield in Paal-Knorr reactions.
Issue 2: Significant Byproduct Formation
Q: I am observing a significant amount of a major byproduct in my reaction. What is it likely to be and how can I minimize its formation?
A: The most common byproducts in Paal-Knorr reactions depend on the target heterocycle.
-
Furan Byproduct in Pyrrole Synthesis: The most prevalent byproduct in pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]
-
Solution:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3).[1] Using a weaker acid like acetic acid or a Lewis acid can favor pyrrole formation.
-
Amine Stoichiometry: Use a slight excess of the amine to favor the reaction pathway leading to the pyrrole.
-
-
-
Furan Byproduct in Thiophene Synthesis: Furan formation is also a common side reaction in thiophene synthesis.[3] This is because sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent also act as dehydrating agents.[3]
-
Solution:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often reported to be milder and more selective for thiophene formation compared to P₄S₁₀.[3]
-
Temperature Control: Use the lowest effective temperature to favor thionation over dehydration.[3]
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating, which can promote furan formation.[3]
-
-
Issue 3: Formation of Dark, Tarry Material
Q: My crude product is a dark, tarry substance that is difficult to purify. What is causing this?
A: The formation of a dark, tarry material is a common issue in Paal-Knorr reactions and usually indicates polymerization or degradation of the starting materials or the product itself.[1]
-
Cause: This is typically caused by excessively high temperatures or highly acidic conditions.[1] Sensitive substrates are particularly prone to decomposition under harsh conditions.
-
Solution:
-
Milder Conditions: Lower the reaction temperature and/or use a milder acid catalyst (e.g., acetic acid, Lewis acids).
-
Shorter Reaction Times: Employ methods that can reduce reaction times, such as microwave-assisted synthesis.
-
Solvent Choice: For conventional heating, using a high-boiling aprotic solvent like toluene can provide better temperature control compared to solvent-free conditions.
-
Frequently Asked Questions (FAQs)
Q1: How do substituents on the 1,4-dicarbonyl starting material affect the reaction?
A1: The electronic and steric nature of substituents can significantly impact the reaction rate and yield.
-
Electronic Effects: Electron-donating groups on the dicarbonyl compound can facilitate the reaction by stabilizing carbocation intermediates formed during cyclization. Conversely, strong electron-withdrawing groups can sometimes hinder the reaction.
-
Steric Effects: Bulky substituents, particularly near the carbonyl groups, can slow down the rate-determining cyclization step due to steric hindrance in the transition state.
Q2: Can I use secondary amines in the Paal-Knorr pyrrole synthesis?
A2: The classical Paal-Knorr pyrrole synthesis requires a primary amine or ammonia to form the pyrrole ring. Secondary amines will not lead to the formation of a stable aromatic pyrrole through this pathway.
Q3: What are the safety precautions for Paal-Knorr thiophene synthesis?
A3: The synthesis of thiophenes using sulfurizing agents like phosphorus pentasulfide or Lawesson's reagent generates toxic hydrogen sulfide (H₂S) gas as a byproduct. All manipulations must be performed in a well-ventilated fume hood.[3] It is also advisable to have a scrubbing apparatus with a bleach solution to neutralize the H₂S gas.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from the literature, showcasing the impact of different catalysts, solvents, and heating methods on the yield of Paal-Knorr reactions.
Table 1: Synthesis of N-Substituted Pyrroles from 2,5-Hexanedione
| Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | HCl | Methanol | Reflux | 15 min | 92 | |
| Aniline | Acetic Acid | Ethanol | 80 | 30 min | 85 | |
| Benzylamine | Iodine (10 mol%) | None | 60 | 5 min | 95 | |
| p-Toluidine | Montmorillonite K-10 | None | 110 | 1.5 min | 98 | |
| Aniline | p-TsOH | Toluene | Reflux | 2 h | 88 | |
| Various Amines | Microwave | Acetic Acid | 120-150 | 2-10 min | 65-89 | [4] |
Table 2: Synthesis of 2,5-Disubstituted Furans from 1,4-Diketones
| 1,4-Diketone | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,5-Hexanedione | p-TsOH | Toluene | 110 | 4-6 h | 91 | [5] |
| 2,5-Hexanedione | H₂SO₄ | None | 150 | 1 h | 85 | [5] |
| 1,4-Diphenyl-1,4-butanedione | ZnCl₂ | Acetic Anhydride | 100 | 30 min | 88 | |
| 2,5-Hexanedione | Microwave (no catalyst) | Water/Ethanol | 140 | 3-5 min | High | [5] |
| 1-Phenyl-1,4-pentanedione | Choline chloride/urea | None | 80 | 72 h | 94 | [6] |
Table 3: Synthesis of 2,5-Disubstituted Thiophenes from 2,5-Hexanedione
| Sulfurizing Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| P₄S₁₀ | Toluene | Reflux | 2 h | 75 | |
| Lawesson's Reagent | Toluene | Reflux | 1 h | 85 | [7] |
| Lawesson's Reagent (Microwave) | Toluene | 150 | 5 min | 90 | [7] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol describes a standard method using conventional heating.
Materials:
-
2,5-Hexanedione
-
Aniline
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2,5-hexanedione (1.0 eq), aniline (1.05 eq), and toluene.
-
Add a catalytic amount of p-TsOH (e.g., 5 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Experimental workflow for the conventional synthesis of a substituted pyrrole.
Protocol 2: Microwave-Assisted Synthesis of a Substituted Thiophene
This protocol outlines a rapid and efficient microwave-assisted synthesis.[7]
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione)
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Microwave reactor vial with a magnetic stir bar
Procedure:
-
In a microwave reactor vial, combine the 1,4-diketone (1.0 eq) and Lawesson's reagent (0.5 eq).
-
Add anhydrous toluene.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 5-10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully pour the reaction mixture over ice water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or distillation.
Caption: Experimental workflow for the microwave-assisted synthesis of a substituted thiophene.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of Polysubstituted Pyrroles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of polysubstituted pyrroles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of polysubstituted pyrroles, categorized by the synthetic method.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.
Issue 1: Low or No Yield
-
Potential Cause: Sub-optimal reaction conditions, such as insufficient temperature or reaction time, can lead to an incomplete reaction. Conversely, excessively harsh conditions (high temperatures, strong acids) can cause degradation of starting materials or the product.[1] Poorly reactive starting materials, like amines with strong electron-withdrawing groups or sterically hindered substrates, can also impede the reaction.[1]
-
Suggested Solutions:
-
Optimize Reaction Conditions: Gradually increase the temperature or reaction time and monitor the progress by Thin Layer Chromatography (TLC).
-
Catalyst Selection: The choice and concentration of the acid catalyst are critical. While acidic conditions are often necessary, a pH below 3 can promote the formation of furan byproducts.[1] Consider using milder catalysts.
-
Starting Material Reactivity: For less reactive amines, consider using a larger excess of the amine or a more forcing set of reaction conditions (e.g., microwave irradiation).
-
Issue 2: Significant Furan Byproduct Formation
-
Potential Cause: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan, formed by the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the involvement of the amine.[1] This is particularly favored in strongly acidic environments.[1]
-
Suggested Solutions:
Issue 3: Formation of Dark, Tarry Material
-
Potential Cause: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself, typically caused by excessively high temperatures or highly acidic conditions.[1]
-
Suggested Solutions:
-
Lower Reaction Temperature: Employ milder heating conditions.
-
Use a Milder Catalyst: Switch to a less harsh acid catalyst or consider neutral reaction conditions.
-
Issue 4: Difficulty in Product Purification
-
Potential Cause: The synthesized pyrrole may be difficult to isolate from the reaction mixture, leading to apparent low yields.[1] Some pyrroles can also be unstable and decompose on silica gel during column chromatography.
-
Suggested Solutions:
-
Optimize Purification Method: If the product is a solid, recrystallization may be a better option than chromatography. For column chromatography, consider using a basic modifier like triethylamine in the eluent to prevent streaking of polar pyrroles.[2] Alternatively, using neutral or basic alumina as the stationary phase can be beneficial for acid-sensitive compounds.[2]
-
Troubleshooting Workflow for Paal-Knorr Synthesis
Caption: Troubleshooting Decision Tree for Paal-Knorr Synthesis.
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.
Issue 1: Low Yield
-
Potential Cause: Low yields in the Hantzsch synthesis can be attributed to the instability of the enamine intermediate or competing side reactions.[3]
-
Suggested Solutions:
-
Optimize Reaction Temperature: Gradual heating can favor the desired reaction pathway.[3]
-
Choice of Base: The type and concentration of the base can influence the outcome; a weaker base might suppress side reactions.[3]
-
Solvent Selection: While polar solvents are common, exploring other options may improve yields.
-
Catalyst: Although not always necessary, the addition of a Lewis acid or an organocatalyst like DABCO may improve yield and selectivity.
-
Issue 2: Significant Byproduct Formation
-
Potential Cause: A key challenge in the Hantzsch synthesis is managing chemoselectivity. The α-haloketone can undergo self-condensation or react directly with the amine.
-
Suggested Solutions:
Barton-Zard Pyrrole Synthesis
The Barton-Zard synthesis involves the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions.
Issue: Low Yield or Incomplete Reaction
-
Potential Cause: The success of the Barton-Zard reaction is highly dependent on the choice of base and the nature of the substrates.
-
Suggested Solutions:
-
Base Selection: A strong, non-nucleophilic base is crucial. Common choices include DBU for reactive nitroalkenes or stronger bases like t-BuOK for less reactive substrates such as α,β-unsaturated sulfones.
-
Substrate Reactivity: The reaction is sensitive to steric hindrance. For example, substrates with a methyl group at the C2 position of the nitroindole may fail to react.
-
Multicomponent Reactions (MCRs) for Pyrrole Synthesis
MCRs offer an efficient route to polysubstituted pyrroles in a single step.
Issue: Low Yield or Complex Product Mixture
-
Potential Cause: Poor selectivity is a common cause of low yields in MCRs, where several competing reaction pathways can lead to a mixture of products.
-
Suggested Solutions:
-
Optimize Reaction Temperature: Temperature can influence the rates of competing reactions.
-
Order of Reagent Addition: In some cases, a stepwise addition of reagents can prevent the formation of side products.[5]
-
Catalyst Choice: The catalyst plays a critical role in directing the reaction towards the desired product. Screening different catalysts may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of the Paal-Knorr synthesis for scalable production?
A1: The Paal-Knorr synthesis is often favored for its operational simplicity, generally good to excellent yields, and the use of readily available starting materials.[6] The reaction conditions are often mild, making it amenable to scale-up.
Q2: How can I improve the scalability of my Hantzsch pyrrole synthesis?
A2: For scaling up the Hantzsch synthesis, consider using continuous flow chemistry. This method can reduce reaction times and eliminate the need for intermediate work-up and purification, potentially leading to higher overall yields. A solid-phase synthesis approach, where one of the reactants is attached to a resin, can also facilitate purification and scale-up.[7]
Q3: What are the main challenges in scaling up the Barton-Zard synthesis?
A3: The Barton-Zard reaction can be sensitive to the specific substrates and base used. On a larger scale, exothermic reactions can be a concern, and careful temperature control is necessary. The purification of the final product from the reaction mixture can also be challenging.
Q4: Are there "green" solvent options for pyrrole synthesis?
A4: Yes, for several pyrrole synthesis methods, greener solvents have been successfully employed. For instance, water and polyethylene glycol (PEG) have been used in some modified Hantzsch and multicomponent reactions. For the Paal-Knorr synthesis, solvent-free conditions have also been reported to be effective.
Q5: How does microwave-assisted synthesis compare to conventional heating for pyrrole synthesis?
A5: Microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles compared to conventional heating for various pyrrole syntheses, including the Paal-Knorr, Hantzsch, and Barton-Zard methods.[8]
Data Presentation
Table 1: Comparison of Common Pyrrole Synthesis Methods
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid | 25 - 100 | 15 min - 24 h | >60, often 80-95[6] |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base | Room Temperature - Reflux | Variable | Often moderate, can be <50[6] |
| Barton-Zard | Nitroalkenes, α-Isocyanoacetates | Strong, non-nucleophilic base (e.g., DBU, t-BuOK) | 0 - Room Temperature | 30 min - several hours | 62% (example) |
| Knorr | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temperature - Reflux | 1 - 4 h | 57 - 80[6] |
Experimental Protocols
General Experimental Workflow for Paal-Knorr Synthesis
Caption: A General Experimental Workflow for the Paal-Knorr Synthesis.
Protocol 1: Conventional Heating Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
-
In a flask, combine the 1,4-diketone (e.g., 2,5-hexanedione, 1.0 eq) and the primary amine (e.g., aniline, 1.0-1.2 eq).
-
Add a catalytic amount of iodine (e.g., 10 mol%).
-
Stir the mixture at 60°C.
-
Monitor the reaction by TLC. The reaction is often complete within 5-10 minutes.
-
Upon completion, dissolve the mixture in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[1]
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
-
In a microwave vial, mix the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of acid (e.g., acetic acid).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 2-10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[8]
Protocol 3: General Procedure for Hantzsch Pyrrole Synthesis
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol.
-
Stir the mixture at room temperature for 30 minutes to allow for enamine formation.
-
Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over a period of 15-20 minutes.
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired pyrrole derivative.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
Validation & Comparative
Purity Assessment of Synthesized Dimethyl 3,4-Dihydroxypyrrole-2,5-dicarboxylate: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of the novel compound, Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate. Alternative and complementary techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are also discussed to provide a comprehensive overview of available analytical methodologies.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and specificity. Below is a comparison of GC-MS with HPLC and NMR for the analysis of this compound.
| Technique | Principle | Advantages for this Compound | Disadvantages for this Compound | Typical Purity Specification |
| GC-MS (with Derivatization) | Separation of volatile compounds followed by mass-based detection. | High resolution and sensitivity; provides structural information for impurity identification. | Requires derivatization to increase volatility due to the polar hydroxyl groups. | >98% (Area % of the derivatized main peak) |
| HPLC (Reverse-Phase) | Separation based on polarity. | Direct analysis without derivatization; suitable for polar compounds. | May have lower resolution than GC for certain impurities; peak co-elution can be an issue. | >98% (Area % at a specific UV wavelength) |
| ¹H NMR | Characterization of molecular structure based on nuclear spin. | Provides detailed structural information and can quantify impurities against a standard. | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret. | >98% (Determined by integration against a certified internal standard) |
Experimental Workflow for Purity Assessment
A systematic approach is crucial for the accurate determination of purity. The following workflow outlines the key steps from sample preparation to data analysis.
Caption: Workflow for the synthesis, purification, and multi-technique purity assessment of this compound.
Detailed Experimental Protocols
Accurate and reproducible results are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for each of the discussed analytical techniques.
Synthesis of this compound (Hypothetical)
GC-MS Purity Assessment (with Silylation)
Due to the low volatility of the dihydroxy-substituted pyrrole, derivatization is essential for GC-MS analysis. Silylation is a common and effective method to replace the active protons of the hydroxyl groups with trimethylsilyl (TMS) groups, thereby increasing volatility.
1. Derivatization Protocol:
-
Accurately weigh approximately 1 mg of the synthesized compound into a 2 mL autosampler vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
2. GC-MS Parameters:
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (split mode, e.g., 50:1) |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
3. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak (bis-TMS derivative) in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of the derivatized molecule.
-
Mass spectra of minor peaks can be compared against spectral libraries (e.g., NIST) to identify potential impurities.
Alternative Purity Assessment: HPLC-UV
Reverse-phase HPLC is a suitable orthogonal method for purity determination, as it separates compounds based on polarity and does not require derivatization.
1. HPLC Parameters:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
2. Data Analysis:
-
Purity is calculated as the area percentage of the main peak relative to the total peak area at a specified wavelength.
Structural Confirmation and Quantitative NMR (qNMR)
¹H NMR is invaluable for confirming the structure of the synthesized compound and can be used for quantitative purity assessment (qNMR) with an internal standard.
1. ¹H NMR Parameters:
| Parameter | Condition |
| Spectrometer | Bruker Avance 400 MHz or equivalent |
| Solvent | DMSO-d₆ |
| Internal Standard (for qNMR) | Maleic Anhydride or other certified standard with a known purity and non-overlapping signals |
| Temperature | 298 K |
2. Data Analysis:
-
The chemical shifts, coupling constants, and integration of the proton signals should be consistent with the structure of this compound.
-
For qNMR, the purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard of a known concentration.
Logical Diagram for Method Selection
The choice of the primary purity assessment method can be guided by a logical decision-making process.
Caption: Decision tree for selecting the appropriate primary chromatographic method for purity analysis.
By employing a multi-technique approach, with GC-MS as a high-resolution primary method and HPLC and NMR as orthogonal confirmatory techniques, researchers can confidently ascertain the purity of synthesized this compound, ensuring the reliability and reproducibility of their subsequent scientific investigations.
A Comparative Guide to 1H and 13C NMR Analysis for the Structural Elucidation of Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of pyrrole derivatives. It offers a comparative analysis with other common five-membered heterocyclic compounds, furan and thiophene, supported by experimental data and detailed protocols to aid researchers in their analytical endeavors.
Introduction to NMR Analysis of Pyrrole Derivatives
Pyrrole and its derivatives are fundamental heterocyclic scaffolds in a vast array of natural products, pharmaceuticals, and materials. The unambiguous determination of their molecular structure is paramount for understanding their function and for rational drug design. NMR spectroscopy is the most powerful tool for the structural elucidation of these compounds in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, providing a detailed fingerprint of the molecular structure.
The pyrrole ring is an electron-rich aromatic system. The nitrogen heteroatom significantly influences the electron density and, consequently, the chemical shifts of the ring protons and carbons. In an unsubstituted pyrrole, symmetry results in three distinct signals in the ¹H NMR spectrum (N-H, H-2/H-5, and H-3/H-4) and two signals in the ¹³C NMR spectrum (C-2/C-5 and C-3/C-4). The introduction of substituents disrupts this symmetry and alters the chemical shifts, providing crucial information about the substituent's nature and position.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for pyrrole and its derivatives with electron-donating (methyl) and electron-withdrawing (nitro) groups, alongside the corresponding data for furan and thiophene for a comprehensive comparison. All data is reported for samples dissolved in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Chemical Shift Data (ppm) in CDCl₃
| Compound | H-2 | H-3 | H-4 | H-5 | Other Protons |
| Pyrrole | 6.74 | 6.24 | 6.24 | 6.74 | 8.0 (N-H, broad) |
| 2-Methylpyrrole | - | 6.05 | 6.65 | 6.65 | 2.25 (-CH₃), 7.7 (N-H, broad) |
| 2-Nitropyrrole | - | 7.19 | 6.93 | 7.19 | ~9.5 (N-H, very broad) |
| Furan | 7.44 | 6.38 | 6.38 | 7.44 | - |
| Thiophene | 7.33 | 7.12 | 7.12 | 7.33 | - |
Table 2: ¹³C NMR Chemical Shift Data (ppm) in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-5 | Other Carbons |
| Pyrrole | 118.5 | 108.2 | 108.2 | 118.5 | - |
| 2-Methylpyrrole | 128.1 | 106.1 | 108.1 | 118.9 | 12.8 (-CH₃) |
| 2-Nitropyrrole | 145.0 | 113.1 | 118.9 | 126.2 | - |
| Furan | 142.8 | 109.6 | 109.6 | 142.8 | - |
| Thiophene | 125.6 | 127.4 | 127.4 | 125.6 | - |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
Detailed Protocol for High-Resolution ¹H and ¹³C NMR Spectroscopy of Pyrrole Derivatives:
-
Sample Preparation:
-
Weigh 5-10 mg of the purified pyrrole derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp lines and high resolution. Automated shimming routines are available on modern spectrometers.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16, or more for dilute samples to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds (longer delays may be needed for quaternary carbons).
-
Number of Scans (NS): 128-1024 or more, as ¹³C has a low natural abundance.
-
Decoupling: Use proton broadband decoupling to simplify the spectrum and improve sensitivity.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Visualizing Key Concepts and Workflows
To further aid in the understanding of NMR-based structural elucidation, the following diagrams, generated using the DOT language, illustrate critical workflows and relationships.
Caption: Experimental workflow for NMR analysis.
Caption: Substituent effects on chemical shifts.
Caption: Logic for distinguishing pyrrole isomers.
Novel Pyrrole Derivatives Demonstrate Potent Biological Efficacy in Preclinical Studies
A new wave of synthetic pyrrole derivatives is showing significant promise in the fields of oncology and infectious diseases, with several novel compounds exhibiting potent cytotoxic and antimicrobial activities in preclinical evaluations. These findings, detailed in recent scientific publications, highlight the potential of the pyrrole scaffold as a versatile platform for the development of next-generation therapeutics.
Researchers have successfully synthesized and characterized a series of novel pyrrole-containing molecules, demonstrating their efficacy against a range of cancer cell lines and pathogenic microbes. These compounds have been benchmarked against established drugs, in some cases showing superior or comparable activity. The detailed experimental data and methodologies from these studies provide a valuable resource for drug development professionals, offering a clear comparison of the performance of these novel agents.
Comparative Analysis of Anticancer Activity
A significant focus of recent research has been the evaluation of novel pyrrole derivatives as potential anticancer agents.[1][2][3][4] Several compounds have demonstrated dose- and time-dependent cytotoxic activity against various human adenocarcinoma cell lines, including colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) cancer cells.[1] The mechanism of action for some of these derivatives has been linked to the inhibition of tubulin polymerization and protein kinases, crucial targets in cancer therapy.[2][5][6]
For instance, a study on 3-aroyl-1-arylpyrrole (ARAP) derivatives identified compounds 22 and 27 as potent inhibitors of tubulin polymerization.[5] These compounds were also effective against P-glycoprotein-overexpressing multidrug-resistant cell lines, a significant challenge in cancer treatment.[5] Another class of pyrrole derivatives, pyrrolo[1,2-a]quinoxalines, has been identified as potent inhibitors of human protein kinase CK2, a key player in cell growth and proliferation.[6] The most promising compound in this series, 1c , exhibited an IC50 of 49 nM against CK2.[6]
Below is a summary of the cytotoxic activity of selected novel pyrrole derivatives compared to a standard chemotherapeutic agent.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 4a | LoVo (colon) | Not specified, but showed highest antitumor properties | Doxorubicin | Not specified | [1] |
| 4d | LoVo (colon) | Not specified, but showed highest antitumor properties | Doxorubicin | Not specified | [1] |
| ARAP 22 | Medulloblastoma D283 | Nanomolar range | Paclitaxel | Not specified | [5] |
| ARAP 27 | Medulloblastoma D283 | Nanomolar range | Paclitaxel | Not specified | [5] |
| 1c (pyrrolo[1,2-a]quinoxaline) | Not applicable (Enzyme inhibition) | 0.049 (against CK2) | Not applicable | Not applicable | [6] |
Comparative Analysis of Antimicrobial Activity
The pyrrole scaffold has also been extensively explored for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.[7][8][9][10][11] Novel pyrrole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7][11]
One study highlighted a para-trifluoromethyl derivative of Marinopyrrole A, which was found to be more potent than vancomycin against methicillin-resistant Staphylococcus epidermidis (MRSE) and methicillin-susceptible Staphylococcus aureus (MSSA).[7] Another series of N-arylpyrrole derivatives showed broad-spectrum antimicrobial activity, with some compounds outperforming levofloxacin against methicillin-resistant Staphylococcus aureus (MRSA).[8]
The following table summarizes the antimicrobial efficacy of representative novel pyrrole derivatives against various pathogens.
| Compound ID | Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | Isoniazid | Not specified | [7] |
| Marinopyrrole A derivative | MRSE | 0.008 | Vancomycin | 0.5 - 1 | [7] |
| Marinopyrrole A derivative | MSSA | 0.125 | Vancomycin | 1 | [7] |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis H37Rv | Not specified (InhA inhibitor) | Not specified | Not specified | [7] |
| N-arylpyrrole Vb | MRSA | 4 | Levofloxacin | 8 | [8] |
| N-arylpyrrole Vc | MRSA | 4 | Levofloxacin | 8 | [8] |
| N-arylpyrrole Ve | MRSA | 4 | Levofloxacin | 8 | [8] |
| Compound 3c (fused pyrrole) | S. aureus | 30 | Ciprofloxacin | 45 | [11] |
| Compound 3c (fused pyrrole) | B. subtilis | 31 | Ciprofloxacin | 40 | [11] |
Experimental Protocols
The validation of the biological efficacy of these novel pyrrole derivatives was conducted using standardized and well-documented experimental protocols.
Cytotoxicity Assay (MTS Assay)
The in vitro cytotoxic activity of the anticancer pyrrole derivatives was determined using the MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] colorimetric assay.[1]
-
Cell Seeding: Human cancer cell lines (e.g., LoVo, MCF-7, SK-OV-3) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for 24 or 48 hours.
-
MTS Reagent Addition: After the incubation period, the MTS reagent was added to each well and the plates were incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the antimicrobial pyrrole derivatives was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial or fungal strains were cultured overnight, and the inoculum was prepared and adjusted to a concentration of 5 x 10^5 CFU/mL in the appropriate broth medium.
-
Compound Dilution: The test compounds and reference antibiotics were serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: The prepared inoculum was added to each well containing the diluted compounds.
-
Incubation: The plates were incubated at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the validation of these novel pyrrole derivatives, the following diagrams illustrate a key mechanism of action and the general experimental workflow.
Caption: Mechanism of action for anticancer pyrrole derivatives that inhibit tubulin polymerization.
Caption: A generalized workflow for the synthesis and biological validation of novel pyrrole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE versus other heterocyclic antioxidants
For Immediate Release
[City, State] – [Date] – In the continuous search for novel and effective therapeutic agents, heterocyclic compounds have emerged as a promising class of antioxidants with significant potential in mitigating oxidative stress-related diseases. This guide provides a comparative analysis of the antioxidant performance of various heterocyclic compounds, with a particular focus on the potential of pyrrole derivatives, exemplified by DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE, against other well-established heterocyclic antioxidants. This report is intended for researchers, scientists, and professionals in the field of drug development.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Heterocyclic compounds, organic molecules containing a ring structure with at least two different elements, are of particular interest due to their diverse chemical structures and biological activities. Many natural and synthetic heterocyclic compounds have demonstrated potent antioxidant properties.
Quantitative Comparison of Antioxidant Activity
To provide a clear and objective comparison, the antioxidant activities of several heterocyclic compounds, as measured by common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are summarized below. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity. Trolox Equivalent Antioxidant Capacity (TEAC) measures the antioxidant capacity of a substance in comparison to the standard, Trolox.
| Compound | Class | Assay | IC50 (µM) or % Inhibition | TEAC Value | Reference Standard |
| This compound | Pyrrole Derivative | DPPH | Data Not Available | - | - |
| Pyrrole-2,5-dione analog (Compound 5e) | Pyrrole Derivative | DPPH | - (Outstanding activity) | - | - |
| Pyrrole-2,5-dione analog (Compound 5g) | Pyrrole Derivative | DPPH | - (Outstanding activity) | - | - |
| Pyrrole-2,5-dione analog (Compound 5h) | Pyrrole Derivative | DPPH | - (Outstanding activity) | - | - |
| Ethyl 5-chloro-4-cyano-2-{[(thiomorpholin-4-ylcarbonothioyl)thio]methyl}-1-methyl-1H-pyrrole-3-carboxylate (Compound 8b) | Pyrrole Derivative | DPPH | 97.3% inhibition at 5 mM | - | - |
| Ethyl 5-chloro-4-cyano-2-({[(dimethylamino)carbonothioyl]thio}methyl)-1-butyl-1H-pyrrole-3-carboxylate (Compound 8e) | Pyrrole Derivative | DPPH | 95.6% inhibition at 5 mM | - | - |
| Melatonin | Indoleamine | DPPH | - | - | - |
| Uric Acid | Purine Derivative | ABTS | - | - | - |
| Novel Pyrazoline (Compound 3) | Pyrazoline | DPPH | 93.4 µM | - | Vitamin C (141.9 µM)[1] |
| Novel Pyrazoline (Compound 1) | Pyrazoline | DPPH | - (Higher than Vitamin C) | - | Vitamin C (141.9 µM)[1] |
| Thiazole Derivative (Ligand 4) | Thiazole | DPPH | 4.67 µg/mL | - | - |
| Spiro pyrrolo[3,4-d]pyrimidine (Compound 11) | Pyrrolopyrimidine | DPPH | 33.0 µg/mL | - | Ascorbic Acid (4.08 µg/mL) |
| Spiro pyrrolo[3,4-d]pyrimidine (Compound 6) | Pyrrolopyrimidine | DPPH | 94.04 µg/mL | - | Ascorbic Acid (4.08 µg/mL) |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. The data for this compound is currently unavailable in the public domain and is presented here as a placeholder for future research.
Experimental Protocols
Detailed methodologies for the most common antioxidant assays are provided below to facilitate the replication and validation of experimental findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of test samples: Dissolve the test compounds and the positive control in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. A series of dilutions are then prepared from the stock solution.
-
Assay:
-
Add a specific volume of the test sample or standard to a microplate well or cuvette.
-
Add an equal volume of the DPPH solution.
-
For the blank, use the solvent instead of the test sample.
-
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (typically 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of working solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Prepare serial dilutions of the test compounds and the positive control in a suitable solvent.
-
Assay:
-
Add a small volume of the test sample or standard to a microplate well or cuvette.
-
Add a larger volume of the ABTS•+ working solution.
-
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Signaling Pathway and Experimental Workflow
To provide a deeper understanding of the mechanisms of action and the experimental process, the following diagrams illustrate a key signaling pathway involved in the cellular antioxidant response and a typical workflow for assessing antioxidant capacity.
Caption: The Nrf2-ARE signaling pathway in response to oxidative stress.
Caption: A generalized experimental workflow for antioxidant capacity assays.
Conclusion
The exploration of heterocyclic compounds as antioxidants is a vibrant area of research with significant therapeutic implications. While data on the specific antioxidant activity of this compound remains to be elucidated, the broader class of pyrrole derivatives has shown considerable promise. The comparative data presented in this guide, alongside detailed experimental protocols and pathway illustrations, serves as a valuable resource for the scientific community to advance the understanding and development of novel antioxidant therapies. Further investigation into the structure-activity relationships of these compounds will be crucial in designing more potent and selective antioxidant agents.
References
A Comparative Guide to the Quantitative Analysis of Pyrrole Derivatives by High-Performance Liquid Chromatography
The quantitative analysis of pyrrole derivatives is crucial in various scientific fields, including drug development, food safety, and environmental monitoring, due to their diverse biological activities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, offering high sensitivity, selectivity, and accuracy. This guide provides an objective comparison of different HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the quantitative analysis of various pyrrole derivatives, supported by experimental data from published studies.
Comparative Analysis of HPLC and UHPLC Methods
Several validated HPLC and UHPLC methods have been developed for the quantification of different classes of pyrrole derivatives. The choice of method depends on the specific analyte, the matrix in which it is present, and the required sensitivity. The following tables summarize the key performance parameters of various methods, allowing for a comparative assessment.
Table 1: Comparison of HPLC and UHPLC Methods for Synthetic Pyrrole Derivatives
| Parameter | Method 1: RP-HPLC for Pyrrole Hydrazone[1][2] | Method 2: RP-HPLC for N-pyrrolylcarboxylic acid[3][4] | Method 3: UHPLC for Pyrrole-containing ester[5][6] |
| Analyte | Ethyl 5-(4-bromophenyl)-1-(1-(2-(4-hydroxy-3-methoxybenzylidene) hydrazinyl)-4-methyl-1-oxopentan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate | 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid | Pyrrole-based compound with an ester group |
| Column | C18 | C18 (150×4 mm i.d., 5 µm) | BDS HYPERSIL C18 (150 mm х 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Phosphate buffer pH 4.0:Methanol | Acetonitrile:Phosphate buffer, pH=3 (50:50% v/v) | Gradient elution with Acetonitrile and 0.02 M Potassium dihydrogen phosphate (pH 3.0) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | UV/VIS at 225 nm | UV/VIS at 225 nm | UV/Vis at 225 nm |
| Linearity Range | 5 - 40 µg/mL | 6.25 - 50.00 μg/ml | Not explicitly stated, but validated |
| Correlation Coefficient (R²) | >0.99 | >0.99 | Not explicitly stated, but validated |
| Accuracy (% Recovery) | Not explicitly stated, but validated | Validated | Validated |
| Precision (RSD %) | <2% | <2% | Validated |
| LOD | Not explicitly stated, but validated | Validated | Not explicitly stated, but validated |
| LOQ | Not explicitly stated, but validated | Validated | Not explicitly stated, but validated |
Table 2: Comparison of UHPLC-MS/MS Methods for Pyrrolizidine Alkaloids (PAs) in Food Matrices
| Parameter | Method 4: UHPLC-MS/MS for 24 PAs in Food[7] | Method 5: SPE-LC-MS/MS for PAs in Plant Material[8] |
| Analytes | 24 Pyrrolizidine Alkaloids (e.g., jacobine, senecionine) | 28 Pyrrolizidine Alkaloids and their N-oxides |
| Column | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) | C18 |
| Mobile Phase | Gradient of water with 0.1% formic acid and methanol with 0.1% formic acid | Binary gradient with a C18-column |
| Flow Rate | 0.3 mL/min | Not explicitly stated |
| Detection | Triple-quadrupole mass spectrometer (MRM mode) | Triple stage quadrupole mass spectrometry |
| Linearity Range | 0.05 to 100 µg/L | Matrix-matched calibration |
| Correlation Coefficient (R²) | 0.9920 to 0.9999 | Not explicitly stated |
| Accuracy (% Recovery) | Matrix-dependent, e.g., lasiocarpine showed lower accuracy | Not explicitly stated |
| Precision (RSD %) | Not explicitly stated | Not explicitly stated |
| LOD | Not explicitly stated | See Annex 8.1 in the source |
| LOQ | Not explicitly stated | See Annex 8.1 in the source |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the quantitative analysis of pyrrole derivatives using HPLC.
Protocol 1: RP-HPLC Method for a Pyrrole Hydrazone Derivative [1][2]
-
Chromatographic System: An HPLC system equipped with a UV/VIS detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile, phosphate buffer (pH 4.0), and methanol. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., within the linearity range of 5-40 µg/mL).
-
Injection Volume: 10 µL.
-
Quantification: Create a calibration curve by injecting standard solutions of known concentrations. The concentration of the analyte in the sample is determined from this curve.
Protocol 2: UHPLC-MS/MS Method for Pyrrolizidine Alkaloids in Food [7]
-
Chromatographic System: A UHPLC system coupled to a triple-quadrupole mass spectrometer.
-
Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using Solvent A (water with 0.1% formic acid) and Solvent B (methanol with 0.1% formic acid). The gradient program is as follows: 0–1 min, 5% B; 1–10 min, 5–80% B; 10–14 min, 80% B; 14–15 min, 80–5% B; and 15–16 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 3 µL.
-
Mass Spectrometry: Operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Sample Preparation: A solid-phase extraction (SPE) clean-up step is typically required for complex matrices like honey, milk, and tea.[7][8] The sample is extracted, purified on an SPE cartridge, eluted, concentrated, and redissolved in the initial mobile phase composition before injection.[7]
Visualizations
To better understand the experimental workflow and the logic of method comparison, the following diagrams are provided.
References
- 1. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bfr.bund.de [bfr.bund.de]
A Comparative Guide to the Neuroprotective Potential of Pyrrole Compounds Against Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various pyrrole-containing compounds in mitigating neuronal damage induced by oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key pathological factor in the progression of neurodegenerative diseases.[1][2] Pyrrole, a nitrogen-containing heterocyclic ring, is a structural motif found in many compounds that exhibit potent anti-inflammatory and antioxidant activities, making its derivatives promising candidates for neuroprotective therapies.[2][3]
This document summarizes quantitative experimental data, details common methodologies for assessing neuroprotection, and visualizes key cellular pathways and workflows to support further research and development in this area.
Data Presentation: Comparative Efficacy of Pyrrole Derivatives
The following tables summarize the observed neuroprotective and antioxidant effects of various pyrrole compounds from in vitro studies. These compounds have been evaluated in different neuronal cell models subjected to common oxidative stressors.
Table 1: Neuroprotective Effects of Pyrrole Derivatives on Cell Viability
| Compound Class | Specific Compound/Derivative | Cell Line | Oxidative Stressor | Compound Conc. | Key Result (Increase in Cell Viability) | Reference |
| 1,5-Diaryl Pyrroles | Compound A: 2-(4-chlorophenyl)-5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole | PC12 | 100 µM 6-OHDA | 0.5, 1, 5 µM | Significantly reversed 6-OHDA induced cytotoxicity at all tested concentrations. | [2] |
| Compound B: 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole | PC12 | 100 µM 6-OHDA | 0.1, 0.5, 1 µM | Significantly reversed 6-OHDA induced cytotoxicity at all tested concentrations. | [2] | |
| Compound C: 1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole | PC12 | 100 µM 6-OHDA | 0.1, 0.5, 1 µM | Significantly reversed 6-OHDA induced cytotoxicity at all tested concentrations. | [2] | |
| Pyrrole-Containing Azomethines | Compound 9 | SH-SY5Y | H₂O₂ | 10 µM | Exerted a 52% protective effect against H₂O₂ induced stress. | [4] |
| Compound 12 | SH-SY5Y | H₂O₂ | 10 µM | Exerted a 53% protective effect against H₂O₂ induced stress. | [4] | |
| Compound 14 | SH-SY5Y | H₂O₂ | 10 µM | Exerted a 51% protective effect against H₂O₂ induced stress. | [4] | |
| Pyrrolylcarnosine | N/A | SH-SY5Y | AAPH | Not specified | Increased cell viability and protected against cell death. | [1] |
Table 2: Antioxidant Effects of Pyrrole Derivatives
| Compound Class | Specific Compound/Derivative | Model System | Oxidative Stressor | Compound Conc. | Key Result (Antioxidant Effect) | Reference |
| 1,5-Diaryl Pyrroles | Compounds A, B, and C | PC12 Cells | 100 µM 6-OHDA | 0.5 µM | Remarkably reduced the percentage of lipid peroxidation. | [2] |
| Pyrrole Hydrazones | Series of 7 compounds | Isolated Rat Brain Mitochondria | t-BuOOH | 100 µM | Prevented the 50% reduction in GSH levels caused by the stressor. | [1] |
| Series of 7 compounds | Isolated Rat Brain Mitochondria | t-BuOOH | 100 µM | Prevented the 209% increase in malondialdehyde (MDA) production. | [1] | |
| Pyrrole Hydrazones | Compound 9a | Isolated Rat Brain Synaptosomes | 6-OHDA | Not specified | Statistically significant protection of reduced glutathione (GSH) levels. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the neuroprotective and antioxidant properties of chemical compounds.[6][7][8][9]
1. Cell Culture and Induction of Oxidative Stress
-
Cell Lines: Human neuroblastoma (SH-SY5Y) or rat pheochromocytoma (PC12) cells are commonly used.[1][2] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Cells are seeded into multi-well plates (e.g., 96-well plates for viability assays) at a predetermined density (e.g., 2.5 x 10⁴ cells/well).[5]
-
Compound Pre-treatment: After cell adherence (typically 24 hours), the culture medium is replaced with a medium containing the test pyrrole compound at various concentrations. Cells are incubated for a pre-treatment period (e.g., 24 hours).[2]
-
Induction of Oxidative Stress: Following pre-treatment, an oxidative stress-inducing agent is added to the medium for a specified duration. Common agents include:
2. Cell Viability Assessment (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
Protocol:
-
After the treatment period, remove the culture medium.
-
Add MTT solution (e.g., 10-20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.[10]
-
Carefully aspirate the MTT solution and add a solubilizing agent (e.g., 100-150 µL of DMSO or isopropanol) to dissolve the formazan crystals.[10]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.[10]
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: The assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent compound dichlorofluorescein (DCF).
-
Protocol:
-
Following treatment, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free media) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 535 nm emission).
-
Quantify ROS levels by comparing the fluorescence intensity of treated groups to the control group.
-
4. Lipid Peroxidation Assay (Malondialdehyde - MDA)
-
Principle: Measures the level of malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored MDA-TBA adduct.
-
Protocol:
-
Prepare cell or tissue lysates from the experimental groups.
-
Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the lysate.
-
Incubate the mixture at high temperature (e.g., 95°C) for approximately 60 minutes.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at ~532 nm.
-
Calculate the MDA concentration using a standard curve generated with an MDA standard. The results are often expressed as a percentage of the control.[1]
-
Signaling Pathways and Experimental Visualizations
The Nrf2 Antioxidant Response Pathway
A crucial mechanism for cellular defense against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12][13] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, inducing the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[11][14] The activation of this pathway is a key therapeutic target for neuroprotective compounds.[12][13]
Caption: The Nrf2 signaling pathway for antioxidant defense.
General Workflow for In Vitro Neuroprotection Assays
The evaluation of neuroprotective compounds typically follows a standardized experimental pipeline. This workflow ensures systematic assessment, from initial cell culture to the final quantitative analysis of protective effects against an induced oxidative insult.
Caption: General experimental workflow for in vitro neuroprotection studies.
References
- 1. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docta.ucm.es [docta.ucm.es]
- 13. A Pivotal Role of Nrf2 in Neurodegenerative Disorders: A New Way for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Pivotal Role of Substitution in Pyrrole-Benzimidazole Scaffolds: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of substituted pyrrole-benzimidazole derivatives, a class of heterocyclic compounds demonstrating significant potential across various therapeutic areas, including oncology and infectious diseases. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) that govern the efficacy of these promising compounds.
The fusion of pyrrole and benzimidazole rings creates a versatile scaffold with a broad spectrum of biological activities. The inherent properties of this core structure can be finely tuned through the strategic placement of various substituents, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This guide will delve into the impact of these substitutions on anticancer and antimicrobial activities, supported by experimental data from peer-reviewed studies.
Anticancer Activity: A Tale of Targeted Inhibition
Substituted pyrrole-benzimidazoles have emerged as a compelling class of anticancer agents, with their mechanism of action often linked to the inhibition of key signaling pathways crucial for tumor growth and survival.
Comparative Anticancer Potency
The cytotoxic effects of various pyrrole-benzimidazole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. A lower IC50 value indicates a more potent compound.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | Azomethine linked pyrrole-benzimidazole | BT-474 (Breast) | 7.7 | [1] |
| Compound 2 | Azomethine linked pyrrole-benzimidazole | MDA-MB-231 (Breast) | - | [1] |
| Compound 3 | Azomethine linked pyrrole-benzimidazole | Ishikawa (Endometrial) | - | [1] |
| PBI-A | 6-aziridinyl-pyrrolo[1,2-a]-benzimidazole quinone | Melanoma Cell Lines | High Potency | |
| APBIs | 6-acetamidopyrrolo[1,2-a]benzimidazole quinones | Melanoma Cell Lines | Increased with lipophilicity | |
| imino-APBIs | 6-acetamidopyrrolo[1,2-a]benzimidazole iminoquinones | Melanoma & Renal Cancer | Increased with lipophilicity |
Note: "-" indicates that while the compound was tested, specific IC50 values were not provided in the abstract. "PBI" stands for pyrrolo[1,2-a]benzimidazole.
Structure-Activity Relationship Insights:
-
Azomethine Linkage: The presence of an azomethine (-CH=N-) linkage in pyrrole-benzimidazole hybrids has been shown to be a key structural feature for cytotoxic activity. Compound 9, an azomethine-linked pyrrole-benzimidazole hybrid, demonstrated promising cytotoxicity against the BT-474 breast cancer cell line with an IC50 value of 7.7 µM[1].
-
Substituents on the Pyrrolo[1,2-a]benzimidazole Core: For pyrrolo[1,2-a]benzimidazole-based quinones, the nature and position of substituents significantly influence their cytotoxic profile.
-
A 6-aziridinyl group appears to be more potent than a 7-aziridinyl derivative.
-
Increasing the lipophilicity of the substituent at the 3-position of both 6-aziridinylpyrrolo[1,2-a]-benzimidazole quinones (PBIs) and 6-acetamidopyrrolo[1,2-a]benzimidazole quinones (APBIs) led to increased cytotoxicity, particularly against melanoma cell lines.
-
-
Iminoquinones: The 6-acetamidopyrrolo[1,2-a]benzimidazole iminoquinones (imino-APBIs) exhibited enhanced cytotoxicity in melanoma and renal cancer cell lines.
Relevant Signaling Pathways
The anticancer activity of pyrrole-benzimidazole derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. Two such pathways are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.
Many pyrrole-based compounds function as kinase inhibitors, targeting the ATP-binding sites of receptors like EGFR and VEGFR, thereby blocking downstream signaling and inhibiting cancer progression.
Antimicrobial Activity: Combating Bacterial and Fungal Threats
Substituted pyrrole-benzimidazoles have also demonstrated significant potential as antimicrobial agents. Their efficacy is determined by their ability to inhibit the growth of various pathogenic bacteria and fungi, as measured by the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Potency
The MIC values for a series of 4H-pyrrolo[1,2-a]benzimidazoles against various microorganisms are presented below. A lower MIC value indicates greater antimicrobial activity.
| Compound ID | R1 | R2 | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 2a | H | H | >125 | >125 | >125 | [2] |
| 2b | CH3 | H | >125 | >125 | >125 | [2] |
| 2c | H | Cl | 12.5 | 125 | 62.5 | [2] |
| 2d | H | Br | 12.5 | 125 | 62.5 | [2] |
| 2e | H | NO2 | 12.5 | 125 | 62.5 | [2] |
| 2f | H | OCH3 | >125 | >125 | 31.25 | [2] |
Structure-Activity Relationship Insights:
-
Halogen and Nitro Substitutions: The introduction of electron-withdrawing groups such as chlorine (Cl), bromine (Br), and nitro (NO2) at the R2 position (para-position of the phenyl ring) significantly enhanced antibacterial activity against S. aureus (compounds 2c, 2d, and 2e)[2].
-
Methoxy Substitution: A methoxy group (OCH3) at the R2 position (compound 2f) resulted in the most potent activity against the fungus C. albicans with an MIC of 31.25 µg/mL[2].
-
Unsubstituted and Methylated Analogs: The unsubstituted (2a) and methyl-substituted (2b) analogs showed weak or no antimicrobial activity, highlighting the importance of specific substitutions for biological efficacy[2].
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrrole-benzimidazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pyrrole-benzimidazole test compounds
-
96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland turbidity standard
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of each test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion
The structure-activity relationship of substituted pyrrole-benzimidazoles is a rich and dynamic field of study. The evidence presented in this guide underscores the profound impact that specific substitutions on the core scaffold have on their anticancer and antimicrobial activities. For anticancer applications, the introduction of lipophilic and aziridinyl groups appears beneficial, while for antimicrobial efficacy, electron-withdrawing substituents play a key role. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to design and evaluate new, more potent pyrrole-benzimidazole-based therapeutic agents. Future investigations should continue to explore novel substitutions and combinations thereof to further optimize the biological activity and drug-like properties of this versatile heterocyclic system.
References
Safety Operating Guide
DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE proper disposal procedures
This document provides comprehensive guidance on the proper disposal procedures for DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE, ensuring the safety of laboratory personnel and adherence to environmental regulations. The following procedures are based on the safety data sheet (SDS) for the compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of the following safety and handling recommendations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat to prevent skin and eye contact.[1]
-
Ventilation: Handle the chemical in a well-ventilated area to avoid inhalation.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] Do not ingest the substance.
-
Handling: Avoid dust formation during handling.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials should be conducted as follows:
-
Waste Identification: Any unused or contaminated this compound is considered waste. This includes reaction residues, spills, and contaminated materials (e.g., pipette tips, paper towels, glassware).
-
Waste Collection:
-
Container Labeling: Clearly label the waste container with the chemical name ("this compound Waste") and any other information required by your institution's waste management guidelines.
-
Storage of Waste:
-
Final Disposal:
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1632-19-5 |
| Physical State | Solid |
| Melting Point/Range | 209 - 212 °C / 408.2 - 413.6 °F |
| Molecular Formula | C8 H9 N O6 |
| Molecular Weight | 215.16 |
Data sourced from the Safety Data Sheet.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal protocols for DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE. Adherence to these guidelines is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, prudent laboratory practices necessitate the consistent use of appropriate personal protective equipment to minimize exposure risk.[1]
Table 1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. | Compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to prevent eye contact with dust particles.[1] |
| Skin Protection | Wear appropriate protective gloves and a lab coat. | Prevents direct skin contact with the chemical.[1] |
| Respiratory Protection | None required under normal use conditions with adequate ventilation. | Use a NIOSH-approved respirator if dust formation is unavoidable or ventilation is poor. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact during handling. |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintain the chemical's integrity and prevent contamination or accidental exposure.
Handling:
-
Work in a well-ventilated area to avoid the accumulation of dust.[1]
-
Avoid generating dust during handling.[1]
-
Prevent contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale the substance.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep containers tightly closed to prevent moisture absorption and contamination.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.
Emergency Procedures
Immediate and appropriate responses to spills or exposure are critical.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[1] |
| Inhalation | Move to fresh air. If symptoms occur, get medical attention.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[1] |
Spill Response: In the event of a spill, ensure adequate ventilation and wear the prescribed personal protective equipment.[1] Avoid creating dust.[1] Sweep or shovel the material into a suitable container for disposal.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. This substance should not be released into the environment.[1]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
